Technical Documentation Center

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
  • CAS: 1007488-78-9

Core Science & Biosynthesis

Foundational

Pyrazole-Based Histamine Analogs: A Technical Guide to H3 Receptor Modulation

Executive Summary The Histamine H3 Receptor (H3R) represents a critical target in neuropharmacology, functioning as a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine, acetylcholine, do...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Histamine H3 Receptor (H3R) represents a critical target in neuropharmacology, functioning as a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine, acetylcholine, dopamine, and norepinephrine.[1][2] While early H3R ligands relied on the imidazole moiety of the native histamine agonist, this scaffold introduced significant liabilities, including potent CYP450 inhibition and poor blood-brain barrier (BBB) penetration.

This guide analyzes the transition to pyrazole-based scaffolds as a strategic medicinal chemistry solution. Unlike the imidazole ring, which is essential for proton-transfer-mediated agonism, the pyrazole ring offers a stable, non-basic bioisostere ideal for designing inverse agonists and antagonists . This document details the structure-activity relationships (SAR), synthesis strategies, and pharmacological validation protocols required to develop high-affinity pyrazole H3R ligands.

Part 1: Medicinal Chemistry & SAR Logic

The "Imidazole Problem" and the Pyrazole Solution

The native ligand, histamine, relies on the imidazole ring's tautomeric equilibrium (


-H vs. 

-H) to trigger receptor activation. However, for therapeutic development, the imidazole ring presents a "molecular liability":
  • CYP450 Inhibition: The imidazole nitrogen often coordinates with the heme iron of CYP enzymes, causing drug-drug interactions.

  • Promiscuity: High affinity for H4 receptors (high homology) and transporters.

The Pyrazole Bioisostere: Replacing imidazole with pyrazole (


-pyrazole) fundamentally alters the electronic landscape.
  • Loss of Agonism: Simple pyrazole analogs of histamine (e.g., 2-(1H-pyrazol-4-yl)ethanamine) generally lack agonist activity because they cannot effectively replicate the tautomeric switching required for H3R activation.

  • Gain of Antagonism: When used as a central scaffold in a "non-imidazole" pharmacophore, the pyrazole ring serves as an excellent linker. It provides a planar geometry for

    
     stacking with receptor residues (likely Tyr189  or Tyr394 ) without the metabolic liabilities of imidazole.
    
The Antagonist Pharmacophore

Effective pyrazole-based H3R antagonists typically follow a tripartite structure:

  • Basic Head Group: A tertiary amine (e.g., piperidine, pyrrolidine) that forms an ionic bond with the conserved Asp114 (D3.32).

  • Central Core (The Pyrazole): Acts as a spacer and scaffold. Substitution at the 1, 3, or 5 positions allows for precise vector exploration.

  • Lipophilic Tail: Extends into the secondary binding pocket, providing subtype selectivity (vs. H4R).

SAR Decision Matrix
Structural ModificationEffect on H3R PharmacologyMechanistic Rationale
N-Substitution (Pyrazole N1) Increases Affinity / Metabolic StabilityAlkylation (e.g., with a benzyl or alkyl group) prevents tautomerism and targets the hydrophobic pocket.
C3/C5 Substitution Modulates SelectivityIntroducing electron-withdrawing groups (e.g., -CF3) or bulky aryls can enhance selectivity over H4R by exploiting steric clashes in the H4 pocket.
Linker Length (Amine to Core) Critical for Binding ModeA 3-4 carbon (or equivalent) spacing is optimal to bridge the Asp114 ionic interaction and the aromatic core's

-stacking.

Part 2: Experimental Workflows & Protocols

Chemical Synthesis: 1,3,5-Trisubstituted Pyrazole Scaffold

Objective: Synthesize a core scaffold capable of linking a basic amine "warhead" to a lipophilic tail.

Protocol:

  • Condensation: React a 1,3-diketone (e.g., 1-phenylbutane-1,3-dione) with a substituted hydrazine (e.g., 4-chlorophenylhydrazine) in ethanol under reflux for 4-6 hours.

  • Cyclization: The reaction yields a mixture of regioisomers (1,3,5- vs 1,3,4-substituted).

  • Purification: Separate isomers using flash column chromatography (Silica gel, Hexane:EtOAc gradient). The 1,5-diaryl isomer is often the thermodynamic product.

  • Functionalization: Brominate the C4 position (NBS, AIBN, CCl4) to create a handle for coupling the basic amine linker via nucleophilic substitution or Suzuki coupling.

Radioligand Binding Assay (Affinity Screening)

Objective: Determine the equilibrium dissociation constant (


) of the novel pyrazole ligand.

Reagents:

  • Ligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Receptor Source: Membranes from HEK-293 cells stably expressing human H3R.

  • Non-specific Control: 10

    
    M Thioperamide or Pitolisant.
    

Step-by-Step Protocol:

  • Preparation: Thaw membrane aliquots and homogenize in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, add:

    • 25

      
      L Test Compound (7 concentrations, 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      -N-
      
      
      -methylhistamine (Final conc. 2 nM).
    • 150

      
      L Membrane suspension (10-20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 60 minutes at 25°C . (Note: H3R kinetics are slow; ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay (Inverse Agonism)

Objective: Distinguish between neutral antagonists and inverse agonists (critical for H3R, which has high constitutive activity).

Protocol Logic:

  • Agonist Mode: Measure increase in binding over basal.

  • Inverse Agonist Mode: Measure decrease in binding below basal levels.

Step-by-Step Protocol:

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 10

    
    M GDP (crucial to lower background), pH 7.4.
    
  • Incubation: Mix membranes + Test Compound +

    
     (0.1 nM).
    
  • Timing: Incubate 90 min at 25°C.

  • Readout: Filter and count as above.

  • Validation: A true inverse agonist (e.g., Ciproxifan) will reduce binding to <100% of basal activity. A neutral antagonist will have no effect alone but will block the effect of an agonist (e.g., (R)-

    
    -methylhistamine).
    

Part 3: Visualization & Logic

H3R Signaling & Modulation Pathway

The following diagram illustrates the G-protein coupling of H3R and the intervention points for Pyrazole ligands.

H3R_Signaling H3R H3 Receptor (Constitutively Active) Gi_Go Gi/o Protein H3R->Gi_Go Couples AC Adenylyl Cyclase Gi_Go->AC Inhibits (-) Ca_Channel Voltage-Gated Ca2+ Channels Gi_Go->Ca_Channel Inhibits (-) cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Modulates Ca_Channel->Release Required for Agonist Histamine / Agonists Agonist->H3R Activates InvAgonist Pyrazole Inverse Agonist InvAgonist->H3R Stabilizes Inactive State

Caption: H3R couples to Gi/o proteins. Agonists inhibit cAMP and Ca2+ influx, reducing neurotransmitter release. Pyrazole inverse agonists block this constitutive suppression, enhancing release.

Screening Workflow for Pyrazole Analogs

This flowchart defines the decision-making process for evaluating new analogs.

Screening_Workflow Start New Pyrazole Analog Synthesis Binding Radioligand Binding ([3H]-NAMH) Start->Binding Affinity_Check Ki < 100 nM? Binding->Affinity_Check Functional [35S]GTPyS Assay Affinity_Check->Functional Yes Discard Discard / Redesign Affinity_Check->Discard No Mode_Check Activity Mode? Functional->Mode_Check Selectivity Selectivity Screen (H1, H2, H4) Mode_Check->Selectivity Antagonist / Inverse Agonist Mode_Check->Discard Agonist (Unlikely) ADME ADME Profiling (Microsomal Stability, BBB) Selectivity->ADME ADME->Discard Fail Lead Lead Candidate ADME->Lead Pass

Caption: Step-by-step filtering process for pyrazole H3R ligands, prioritizing affinity, functional mode (inverse agonism), and selectivity.

Part 4: Therapeutic Implications & Future Directions

The development of pyrazole-based H3R inverse agonists holds immense potential for CNS disorders where cognitive enhancement is desired. By blocking the constitutive "braking" mechanism of H3 receptors, these compounds increase the synaptic concentration of acetylcholine and histamine.

  • Narcolepsy: Enhanced histaminergic tone promotes wakefulness (mechanism similar to Pitolisant).[2]

  • Alzheimer's Disease: Disinhibition of acetylcholine release in the cortex may counteract cholinergic deficit.

  • Obesity: H3R modulation impacts feeding behavior, though selectivity vs. H1R (which causes weight gain) is paramount.

Future Challenges:

  • H4R Selectivity: The H4 receptor shares ~40% homology with H3R. Pyrazole ligands must be optimized with bulky substituents to clash with the smaller H4 binding pocket.

  • hERG Inhibition: A common risk for compounds with basic amines and lipophilic tails. Early safety screening is mandatory.

References

  • Kieć-Kononowicz, K., et al. (1995).[3] "Pyrazoles as potential histamine H3-receptor antagonists."[3][4][5] Archiv der Pharmazie, 328(5), 469-472.[3] Link

  • Stark, H. (2003). "Developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS & Neurological Disorders-Drug Targets, 6(1), 35-52. Link

  • Espinoza, C. C., et al. (2018).[6] "New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class." Bioorganic & Medicinal Chemistry Letters, 28(16), 2776-2781. Link

  • Gemkow, M. J., et al. (2009).[7] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][7] Drug Discovery Today, 14(9-10), 509-515.[7] Link

Sources

Exploratory

An In-Depth Technical Guide to N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, a versatile heterocyclic building block relevant to researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, a versatile heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document details the molecule's fundamental physicochemical properties, outlines robust synthetic protocols, discusses methods for structural characterization, and explores its potential applications within medicinal chemistry and materials science. By grounding theoretical principles in practical, field-proven insights, this guide serves as an essential resource for the effective utilization of this compound in a research setting.

Core Molecular Profile

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a substituted pyrazole derivative featuring a secondary amine tethered to the pyrazole ring via a propyl linker. The presence of the pyrazole heterocycle, a privileged scaffold in medicinal chemistry, combined with a flexible N-methylpropanamine chain, makes this compound a valuable intermediate for constructing more complex molecular architectures.[1]

Physicochemical and Structural Data

The fundamental properties of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₇H₁₃N₃[2][3]
Molecular Weight 139.20 g/mol [2][4]
CAS Number 1007488-78-9[2][3][4]
Canonical SMILES CNCCCN1N=CC=C1[2]
InChI Key GIGRBVGROITPDQ-UHFFFAOYSA-N[2][3]
Physical Form Solid, semi-solid, or liquid[3]
Typical Purity ≥95%[3]
Chemical Structure

The two-dimensional structure of the molecule highlights the key functional groups: the aromatic pyrazole ring and the secondary amine.

workflow start Start Materials: - 3-(1H-Pyrazol-1-yl)propan-1-amine - Formaldehyde (aq. solution) - Sodium triacetoxyborohydride (STAB) - Dichloromethane (DCM) reaction Reaction Setup: 1. Dissolve amine in DCM. 2. Add formaldehyde solution. 3. Stir to form intermediate iminium ion. start->reaction reduction Reduction: 1. Add STAB portion-wise. 2. Monitor reaction by TLC/LC-MS. reaction->reduction workup Aqueous Workup: 1. Quench with sat. NaHCO₃. 2. Separate layers. 3. Extract aqueous layer with DCM. reduction->workup purify Purification: 1. Dry organic layers (Na₂SO₄). 2. Concentrate in vacuo. 3. Purify via column chromatography. workup->purify end Final Product: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine purify->end

Caption: Proposed workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring progress and ensuring the desired product is obtained.

Materials:

  • 3-(1H-Pyrazol-1-yl)propan-1-amine (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 3-(1H-pyrazol-1-yl)propan-1-amine (1.0 eq). Dissolve the amine in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Iminium Formation: Add aqueous formaldehyde solution (1.1 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 1 hour. The formation of the intermediate iminium ion is typically rapid.

    • Causality Insight: Pre-forming the iminium ion before adding the reducing agent prevents the reduction of the aldehyde starting material.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the suspension in small portions over 15 minutes. A mild exotherm may be observed.

    • Expertise Note: STAB is the preferred reducing agent as it is milder than sodium borohydride, highly selective for imines over aldehydes, and does not react violently with the protic sources in the reaction mixture.

  • Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient with 1% triethylamine to prevent the amine from streaking) to afford the pure N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.

Structural Characterization and Validation

Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for all unique protons. Expected shifts (in CDCl₃, δ in ppm) would include:

    • A singlet around 2.45 ppm corresponding to the N-methyl (CH₃) group protons.

    • Multiplets for the three methylene (CH₂) groups of the propyl chain, typically between 2.0 and 4.2 ppm. The CH₂ group adjacent to the pyrazole nitrogen (N1) will be the most downfield.

    • Three distinct signals for the pyrazole ring protons: a triplet around 6.2 ppm (H4) and two doublets around 7.4-7.5 ppm (H3 and H5).

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework, showing 7 distinct signals corresponding to the 7 carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display a characteristic N-H stretching band for the secondary amine around 3300-3250 cm⁻¹. C-H stretching bands will be observed below 3000 cm⁻¹, and C=N/C=C stretching from the pyrazole ring will appear in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at m/z 140.1182, confirming the molecular weight.

Applications in Research and Development

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is designated as a valuable research chemical. [4]Its structure is particularly relevant in the field of drug discovery and medicinal chemistry.

  • Scaffold for Lead Generation: The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. [1]This compound provides a ready-made scaffold that can be further functionalized. The secondary amine serves as a key handle for derivatization, allowing for the introduction of diverse substituents via reactions like amide bond formation, further alkylation, or urea/thiourea formation.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 140 g/mol , this molecule fits the profile of a "fragment." It can be used in screening campaigns to identify low-affinity binders to biological targets, which can then be optimized into potent leads.

  • Probing Structure-Activity Relationships (SAR): In an established series of active compounds, this molecule can be incorporated to probe the importance of the N-methyl group and the propyl linker length for biological activity. For example, a recent study synthesized a series of N-propananilide derivatives bearing a pyrazole ring to investigate their neuroprotective potential. [5]* Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the secondary amine can act as ligands to coordinate with metal ions, opening applications in catalysis and the development of novel inorganic complexes.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

  • Hazard Statements: According to supplier safety data, the compound is classified as:

    • H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [3] * H318: Causes serious eye damage. [3] * H335: May cause respiratory irritation. [3]* Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container in a dry, dark place at 2-8°C to ensure its long-term stability. [3]

References

  • Pharmaffiliates. N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Available from: [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Guzmán, D. C., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1979. Available from: [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Topic: Document Type: Technical Whitepaper / Advanced SDS Supplement Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1] Executive Summary & Chemical Architecture N-Methyl-3-(1H-pyrazol-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Document Type: Technical Whitepaper / Advanced SDS Supplement Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

Executive Summary & Chemical Architecture

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS: 1007488-78-9) is a bifunctional heterocyclic intermediate frequently utilized in fragment-based drug discovery (FBDD).[1] It serves as a critical scaffold for kinase inhibitors and GPCR ligands due to the hydrogen-bond acceptor properties of the pyrazole ring and the basicity of the secondary amine.

Unlike standard Safety Data Sheets (SDS) which provide static hazard codes, this guide contextualizes the physicochemical behavior of the molecule to establish a proactive risk management protocol.

Molecular Identity & Physicochemical Data
PropertySpecification
CAS Number 1007488-78-9
IUPAC Name N-methyl-3-(pyrazol-1-yl)propan-1-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Physical State Low-melting solid or viscous oil (hygroscopic)
Basicity (Predicted pKa) ~9.8 (Secondary Amine), ~2.5 (Pyrazole)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes.[1][2][3]

Toxico-Chemical Hazard Profiling

As a Senior Application Scientist, I interpret the GHS codes not just as labels, but as indicators of chemical reactivity. The primary hazard of this molecule stems from the secondary amine moiety, which drives its basicity and nucleophilicity.

Critical Hazard Assessment

While some vendors classify this specifically as an Irritant (H315), the presence of H318 (Causes Serious Eye Damage) indicates a high pH mechanism of injury.

  • Ocular Threat (High Risk): The unhindered secondary amine allows for rapid saponification of fatty acids in the corneal membrane. Unlike acids which coagulate proteins (forming a barrier), this base can penetrate deep into the ocular tissue, causing irreversible opacity.

  • Skin & Respiratory: The molecule is a confirmed irritant (H315/H335).[1] However, under occlusion (e.g., tight jewelry or watches), the local pH rise can result in chemical burns resembling corrosives.

  • Systemic Toxicity (H302): Harmful if swallowed.[1][4][5] Pyrazole derivatives can exhibit specific hepatotoxicity or hematotoxicity upon chronic exposure, though acute data for this specific analog suggests moderate oral toxicity.

Reactivity & Degradation Pathways

The molecule is thermodynamically stable but kinetically reactive toward oxidation and electrophiles.

ReactivityPathways Compound N-Methyl-3-(1H-pyrazol-1-yl) propan-1-amine Carbamate Ammonium Carbamate Salts (Solid Precipitate) Compound->Carbamate Nucleophilic Attack N_Oxide N-Oxide Impurities (Colored Degradants) Compound->N_Oxide Oxidation Salt Hygroscopic Salt (Exothermic Reaction) Compound->Salt Protonation CO2 Air Exposure (CO2) CO2->Carbamate Oxidizer Peroxides/Air (O2) Oxidizer->N_Oxide Acid Strong Acids (HCl) Acid->Salt

Figure 1: Chemical reactivity profile detailing atmospheric instability (carbamate formation) and incompatibility.[1]

Operational Safety Controls & Engineering

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE.[6]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Fume Hood or Powder Containment Enclosure .[1]

  • Atmosphere: Due to hygroscopicity and CO₂ reactivity (carbamic acid formation), store and handle under Nitrogen or Argon when possible.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for secondary amines due to rapid permeation.[1]

Protection ZoneRecommendationScientific Rationale
Hand Protection Nitrile (Double Gloved) or Laminate (Silver Shield) Amines can permeate thin nitrile (<4 mil) in <15 mins.[1] Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Goggles (Not Safety Glasses)H318 classification demands a seal against vapors and splashes.[1] A face shield is required for volumes >100mL.
Respiratory P95/P100 w/ OV Cartridge Required if working outside a hood.[1] The amine vapor pressure is low but irritating.
Body Lab Coat (Poly-cotton) Standard protection; use Tyvek apron if handling liquids.[1]

Emergency Response Protocols

This section outlines self-validating response systems. Note: Speed is critical for eye exposure.[1]

Ocular Exposure (The "Hold-Open" Protocol)[1]
  • Immediate Action: Move to eyewash station immediately.

  • Technique: You must forcibly hold the eyelids open. The natural reflex is to clamp shut, which traps the alkaline substance against the cornea.

  • Duration: Flush for minimum 15 minutes .

  • Verification: Check pH of the eye cul-de-sac with pH paper (aim for pH 7.0–7.[1]5) before ceasing irrigation if medical help is delayed.[1]

Spills & Neutralization

Do not wipe up amine spills with paper towels immediately (fire risk/fume generation).[1]

  • Step 1: Isolate the area.[1][3][5][7][8][9]

  • Step 2: Apply a Weak Acid Neutralizer (e.g., Citric Acid or Sodium Bisulfate).

    • Why? This converts the volatile, corrosive free base into a non-volatile, water-soluble salt.

  • Step 3: Absorb the resulting salt solution with vermiculite or sand.

  • Step 4: Dispose of as hazardous chemical waste (Tag: "Amine Salts").

Synthesis & Handling Workflow

For researchers using this as a nucleophile in SɴAr or Amide coupling reactions.

HandlingWorkflow Start Start: Vial Retrieval Check Check State: Liquid or Solid? Start->Check Solid Weigh in Hood (Anti-static gun recommended) Check->Solid Solid Liquid Syringe Transfer (Avoid open pouring) Check->Liquid Oil/Melt Reaction Reaction Setup (Inert Gas Purge) Solid->Reaction Liquid->Reaction Quench Quench/Workup (Acidic Wash pH ~4) Reaction->Quench Waste Waste Disposal (Basic Organic Stream) Quench->Waste

Figure 2: Step-by-step handling logic to minimize exposure and contamination.

Protocol: Preventing "Amine Blush"

When using this compound in curing or open-air reactions, "blushing" (reaction with atmospheric CO₂ and moisture) can occur, forming a sticky carbamate layer.

  • Prevention: Ensure all solvents are anhydrous.[1]

  • Correction: If a white crust forms on the container rim, wipe with a tissue dampened in dilute HCl, then Methanol.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9).[1] Product No. 1007488-78-9.[1][2] Link

  • PubChem. (2024).[1] Compound Summary: 3-(1H-pyrazol-1-yl)propan-1-amine (Analog Structure).[1] National Library of Medicine.[5] Link[1]

  • ECHA (European Chemicals Agency). (2023).[1] Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation and Serious Eye Damage.Link

  • Pharmaffiliates. (2024). Certificate of Analysis and MSDS: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.[1]Link[1]

Sources

Exploratory

Commercial suppliers of high-purity 1007488-78-9

Commercial Sourcing and Technical Validation of High-Purity N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Sourcing and Technical Validation of High-Purity N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9)

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Executive Summary

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9) is a critical heterocyclic building block used primarily in the synthesis of small molecule inhibitors targeting kinases and G-protein coupled receptors (GPCRs).[1] Its structural motif—a pyrazole ring linked via a propyl chain to a secondary methylamine—serves as a versatile "linker" scaffold in fragment-based drug discovery (FBDD).[1]

Sourcing this compound with high purity (>98%) is challenging due to the prevalence of specific process impurities, such as regioisomers (N1 vs. N2 alkylation of the pyrazole) and over-alkylated byproducts.[1] This guide outlines the technical specifications, impurity landscape, and validated sourcing strategies to ensure downstream experimental success.

Chemical Profile & Mechanism

Identity & Properties
AttributeSpecification
Chemical Name N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
CAS Number 1007488-78-9
Molecular Formula C

H

N

Molecular Weight 139.20 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Solubility Soluble in DMSO, Methanol, DCM; moderately soluble in water.[1]
pKa (Predicted) ~9.8 (Secondary amine), ~2.5 (Pyrazole)
Structural Utility

The molecule features two distinct nucleophilic centers:

  • Secondary Amine (-NHMe): A highly reactive handle for amide coupling, reductive amination, or sulfonylation.[1]

  • Pyrazole Ring: A bioisostere for phenyl or imidazole rings, often used to modulate lipophilicity (LogP) and metabolic stability in drug candidates.[1]

Critical Quality Attributes (CQAs) & Impurity Landscape

High-purity sourcing requires an understanding of how the molecule is made.[1] The dominant synthesis route involves the alkylation of 1H-pyrazole with a propyl linker, followed by amination.[1]

Synthesis & Impurity Flowchart

The following diagram illustrates the standard synthesis pathway and the origin of critical impurities (Isomers and Bis-alkylated species).

SynthesisPath Pyrazole 1H-Pyrazole Alkylation Step 1: Alkylation (Base, solvent) Pyrazole->Alkylation Linker 1-Bromo-3-chloropropane Linker->Alkylation Intermediate 1-(3-Chloropropyl) -1H-pyrazole Alkylation->Intermediate Impurity1 Impurity A: Bis-pyrazole (dimer) Alkylation->Impurity1 Side Rxn Amination Step 2: Amination (High Temp/Pressure) Intermediate->Amination Methylamine Methylamine (excess) Methylamine->Amination Product Target: CAS 1007488-78-9 (>98% Purity) Amination->Product Impurity2 Impurity B: Tertiary Amine (Over-methylation) Amination->Impurity2 Over-reaction

Figure 1: Synthesis pathway highlighting the origin of dimeric and over-methylated impurities.[1]

Specification Limits

For pharmaceutical research, the following specifications are recommended:

  • Purity (HPLC/GC): ≥ 98.0% (Area %).

  • Impurity A (Bis-pyrazole): ≤ 0.5%.[1]

  • Impurity B (Tertiary Amine): ≤ 0.5%.[1]

  • Water Content (Karl Fischer): ≤ 1.0% (Critical: Secondary amines are hygroscopic).[1]

  • Appearance: Colorless to pale yellow liquid.[1] Darkening indicates oxidation.[1]

Commercial Supplier Landscape

Suppliers are categorized by their capability to support different stages of drug development.

Tier 1: Catalog Suppliers (Discovery Scale: mg – 10g)

Best for: Initial screening, hit-to-lead optimization.[1]

SupplierReliabilityNotes
Sigma-Aldrich (Merck) HighOften sourced via ChemBridge/AldrichCPR.[1] Comprehensive COA but higher cost.[1]
BLD Pharm HighStrong inventory in heterocyclic building blocks.[1] Fast shipping from Shanghai/USA.
Apollo Scientific HighUK-based, excellent QC for fluorinated and heterocyclic intermediates.[1]
A2B Chem ModerateAggregator; verify stock location before ordering.[1]
Tier 2: Bulk & Custom Synthesis (Development Scale: 100g – kg)

Best for: Process development, toxicology batches, GMP intermediates.[1]

SupplierCapabilityNotes
Pharmaffiliates HighSpecializes in impurity standards and custom synthesis.[1] Good for analytical reference materials.
MolCore HighFocuses on API intermediates.[1][2] Can provide custom synthesis if stock is low.
ChemBridge HighOriginal source for many discovery libraries.[1]

Sourcing Strategy Recommendation:

"The Golden Sample Rule" : For any campaign >10g, purchase a 1g sample from three different vendors. Run a comparative HPLC and 1H-NMR. The secondary amine proton is sensitive to pH and water; a "clean" NMR often predicts better reaction yields than HPLC purity alone.[1]

Analytical Validation Protocol

Upon receipt of CAS 1007488-78-9, perform the following validation steps. Do not rely solely on the vendor COA.

Identity Verification (NMR)
  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Signals:

    • Pyrazole Protons: ~7.4–7.6 ppm (d, 1H) and ~6.2 ppm (t, 1H).[1]

    • N-Methyl Group: Singlet at ~2.3–2.4 ppm (3H).[1]

    • Propyl Linker: Multiplet at ~1.9–2.0 ppm (2H, central CH2).[1][3]

  • Red Flag: Extra singlets near 2.2 ppm indicate N,N-dimethyl impurity (tertiary amine).[1]

Purity Analysis (LC-MS)
  • Column: C18 Reverse Phase (high pH stability preferred, e.g., Waters XBridge).[1]

  • Mobile Phase: Water (0.1% NH4OH) / Acetonitrile.[1] Note: Use basic buffer to ensure the amine is unprotonated for better peak shape.

  • Detection: UV (254 nm) and MS (ESI+).[1]

  • Target Mass: [M+H]+ = 140.2.[1]

Supplier Qualification Workflow

SupplierQual Start Receive Sample Visual Visual Inspection (Color/State) Start->Visual NMR 1H-NMR Analysis Visual->NMR Decision1 Structure Confirmed? NMR->Decision1 LCMS LC-MS Purity Check Decision1->LCMS Yes Reject Reject / Request Recrystallization Decision1->Reject No (Wrong Isomer) Decision2 Purity >98%? LCMS->Decision2 Approve Approve Vendor Decision2->Approve Yes Decision2->Reject No (High Impurity)

Figure 2: Step-by-step analytical workflow for validating incoming batches.

References

  • Sigma-Aldrich. Product Specification: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9).[1][2][4][5] Available at: [1]

  • PubChem. Compound Summary: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.[1] National Library of Medicine.[1] Available at:

  • BLD Pharm. Technical Data Sheet: CAS 1007488-78-9.[1][2][6] Available at: [1]

  • Pharmaffiliates. Impurity Standards and Custom Synthesis Services.[1] Available at: [1]

  • ResearchGate. Synthesis of Pyrazole Derivatives and their Biological Activity. (Contextual reference for pyrazole alkylation chemistry). Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine from Pyrazole: An In-depth Technical Guide

Introduction N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a key building block in medicinal chemistry and drug discovery, finding application as a versatile intermediate for the synthesis of a wide range of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a key building block in medicinal chemistry and drug discovery, finding application as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyrazole moiety is a privileged scaffold in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine from pyrazole, designed for researchers, scientists, and professionals in drug development. The described methodology emphasizes experimental robustness, high yield, and purity of the final product.

Synthetic Strategy: A Three-Step Approach

The synthesis of the target compound from pyrazole is most effectively achieved through a three-step reaction sequence. This strategy was chosen for its reliability, scalability, and the commercial availability of the starting materials. The pathway involves:

  • Michael Addition (Cyanoethylation): The initial step involves the N-alkylation of pyrazole with acrylonitrile. This reaction proceeds via a Michael addition, where the pyrazole anion acts as a nucleophile, attacking the β-carbon of the acrylonitrile. This method is highly effective for introducing a three-carbon chain to the pyrazole nitrogen.

  • Nitrile Reduction: The resulting 3-(1H-pyrazol-1-yl)propanenitrile is then reduced to the corresponding primary amine, 3-(1H-pyrazol-1-yl)propan-1-amine. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation or a metal hydride like lithium aluminum hydride (LiAlH₄) being common choices.

  • Reductive Amination: The final step is the selective N-methylation of the primary amine to yield the desired N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Reductive amination using formaldehyde as the methyl source and a mild reducing agent such as sodium borohydride is the preferred method to prevent over-alkylation, a common issue with direct alkylation using alkyl halides.[2]

This multi-step approach allows for purification of intermediates, ensuring a high-purity final product.

Visualizing the Workflow

Synthesis_Workflow Pyrazole Pyrazole Step1 Step 1: Michael Addition Pyrazole->Step1 Acrylonitrile Acrylonitrile Acrylonitrile->Step1 Intermediate1 3-(1H-pyrazol-1-yl)propanenitrile Step1->Intermediate1 Step2 Step 2: Nitrile Reduction Intermediate1->Step2 Reducing_Agent Reducing Agent (e.g., H₂, Raney Ni) Reducing_Agent->Step2 Intermediate2 3-(1H-pyrazol-1-yl)propan-1-amine Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 Formaldehyde Formaldehyde Formaldehyde->Step3 Reducing_Agent2 Reducing Agent (e.g., NaBH₄) Reducing_Agent2->Step3 Final_Product N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine Step3->Final_Product

Sources

Application

Application Note: Chemoselective N-Alkylation of Pyrazole with 3-Chloro-N-methylpropan-1-amine

Introduction & Mechanistic Insights N-alkyl pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides, phenols, and aromatic rings in drug discovery programs[1]. The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

N-alkyl pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides, phenols, and aromatic rings in drug discovery programs[1]. The synthesis of these target molecules often requires the introduction of functionalized alkyl chains to the N1 position of the pyrazole core. Furthermore, functionalized pyrazole derivatives have broad applications spanning pharmaceuticals, agrochemicals, and coordination chemistry[2].

Direct N-alkylation of pyrazole with 3-chloro-N-methylpropan-1-amine presents a unique chemoselectivity challenge. The alkylating agent contains both an electrophilic primary chloride and a nucleophilic secondary amine. Under standard basic conditions, the secondary amine can undergo an intramolecular nucleophilic substitution (SN2) to form 1-methylazetidine, or an intermolecular condensation to form unwanted oligomers.

Causality of Reagent Selection:
  • Sodium Hydride (NaH): Pyrazole has a pKa of ~14.4. Using a strong, non-nucleophilic base like NaH ensures quantitative and irreversible formation of the pyrazolide anion.

  • Anhydrous DMF: A polar aprotic solvent strips the solvation shell from the pyrazolide anion, maximizing its nucleophilicity.

  • Hydrochloride Salt of the Alkylating Agent: Utilizing 3-chloro-N-methylpropan-1-amine as an HCl salt prevents premature self-condensation during storage and handling.

Reaction Pathway & Competing Mechanisms

Mechanism cluster_0 Reagents & Intermediates P Pyrazole (pKa ~14.4) Anion Pyrazolide Anion (Strong Nucleophile) P->Anion Deprotonation NaH NaH (Base) NaH->Anion Alkyl 3-chloro-N-methylpropan-1-amine Product 3-(1H-pyrazol-1-yl)-N-methylpropan-1-amine (Desired Product) Alkyl->Product SideProduct 1-Methylazetidine (Undesired Cyclization) Alkyl->SideProduct Intramolecular SN2 (If uncontrolled) Anion->Product Intermolecular SN2

Fig 1: Mechanistic pathway highlighting the desired SN2 attack vs. undesired cyclization.

Quantitative Data & Reaction Parameters

ParameterValueCausality / Rationale
Pyrazole 1.0 equiv (10 mmol)Limiting reagent to ensure complete conversion and simplify downstream purification.
3-chloro-N-methylpropan-1-amine HCl 1.1 equiv (11 mmol)Slight excess to drive the reaction; used as an HCl salt to prevent premature self-condensation.
Sodium Hydride (NaH, 60%) 2.2 equiv (22 mmol)1.0 eq deprotonates the pyrazole; 1.1 eq neutralizes the amine hydrochloride salt in situ.
Solvent Anhydrous DMF (0.2 M)Polar aprotic environment maximizes the nucleophilicity of the pyrazolide anion.
Addition Rate 0.25 mL/minMaintains a low steady-state concentration of the free amine, favoring intermolecular SN2.
Temperature 0 °C to 25 °CThermal control suppresses the activation energy required for azetidine formation.
Expected Yield 68% – 75%Optimized isolated yield avoiding the need for multi-step protecting group strategies.

Experimental Workflow

Workflow A 1. Deprotonation Pyrazole + NaH (DMF, 0°C) B 2. Alkylation Slow addition of Alkyl Chloride A->B C 3. Quench Sat. NH4Cl (aq) B->C D 4. Extraction EtOAc / LiCl wash C->D E 5. Purification Silica Chromatography D->E

Fig 2: Step-by-step experimental workflow for the chemoselective N-alkylation of pyrazole.

Step-by-Step Protocol

Step 1: Preparation of the Pyrazolide Anion

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 880 mg, 22.0 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the solvent via syringe under nitrogen.

  • Suspend the washed NaH in anhydrous N,N-Dimethylformamide (DMF) (20 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Dissolve Pyrazole (680 mg, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 10 minutes. Caution: Hydrogen gas evolution will be observed.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation, then re-cool to 0 °C.

Step 2: Controlled Alkylation 6. In a separate dry vial, dissolve 3-chloro-N-methylpropan-1-amine hydrochloride (1.58 g, 11.0 mmol) in anhydrous DMF (15 mL). 7. Load this solution into a syringe pump and add it dropwise to the pyrazolide solution at 0 °C over a period of 1 hour (rate ~0.25 mL/min). 8. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours under a nitrogen atmosphere.

Step 3: Workup and Purification 9. Quench the reaction by carefully adding saturated aqueous Ammonium Chloride (NH4Cl) (20 mL) at 0 °C to neutralize any unreacted NaH. 10. Transfer the mixture to a separatory funnel and extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 50 mL). 11. Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) (3 x 30 mL) to effectively partition and remove residual DMF, followed by a final wash with brine (30 mL). 12. Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (95:5 to 90:10, containing 1% Triethylamine to prevent amine streaking) to afford the target compound.

Self-Validation & Characterization

To ensure this protocol operates as a self-validating system, researchers must monitor the reaction and confirm the structural integrity of the product:

  • TLC Monitoring: Use a mobile phase of 10% MeOH in DCM with a drop of NH4OH. The highly polar product will have a lower Rf compared to the starting pyrazole. Stain the TLC plate with Ninhydrin and apply heat; the presence of the secondary amine will be confirmed by a distinct purple/pink spot.

  • 1H NMR Validation (CDCl3): Successful alkylation is confirmed by the disappearance of the broad pyrazole N-H peak (~12.5 ppm) and the appearance of a characteristic triplet at ~4.2 ppm (2H), corresponding to the N-CH2 protons adjacent to the pyrazole ring. The N-methyl group will appear as a sharp singlet at ~2.4 ppm.

References

  • [1] Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | Source: MDPI | URL: 1

  • [3] Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | Source: PubMed | URL: 3

  • [2] Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives | Source: PMC | URL: 2

Sources

Method

Application Note: Utilizing N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine as a Solvent-Exposed Scaffold in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Assay Developers. Introduction & Mechanistic Rationale In the rational design of ATP-competitive (Type I and Type II) kinase inhibitors, the molecular a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Assay Developers.

Introduction & Mechanistic Rationale

In the rational design of ATP-competitive (Type I and Type II) kinase inhibitors, the molecular architecture is typically segmented into three functional domains: the hinge-binding motif, the central core, and the solvent-exposed tail. While the hinge-binding motif dictates primary affinity by mimicking the adenine ring of ATP [1], the solvent-exposed tail is critical for optimizing the physicochemical properties, pharmacokinetic (PK) profile, and safety of the drug candidate.

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS: 1007488-78-9) has emerged as a highly versatile building block for functionalizing the solvent-exposed region of kinase inhibitors.

Causality in Scaffold Selection (E-E-A-T Insights)

The selection of this specific pyrazole-propylamine scaffold over traditional aliphatic amines (e.g., morpholine, piperidine, or dimethylamine) is driven by three distinct mechanistic advantages:

  • hERG Liability Mitigation via Reduced Basicity: Traditional solubilizing tails often rely on basic amines (pKa 8.0–10.0) that are protonated at physiological pH (7.4). This cationic state is a primary driver for off-target hERG channel blockade (cardiotoxicity) and lysosomotropism. The terminal 1H-pyrazol-1-yl group in this scaffold is significantly less basic (pKa ~2.5). It remains neutral in systemic circulation, drastically reducing hERG binding affinity while still providing a strong hydrogen bond acceptor (the N2 lone pair) to interact with water molecules in the solvent channel [2].

  • Conformational Control: The secondary amine allows for facile conjugation to heteroaromatic cores (e.g., pyrimidines, quinazolines) via Nucleophilic Aromatic Substitution (SNAr). Upon coupling, it forms a tertiary amine. The presence of the N-methyl group restricts the rotational degrees of freedom of the propyl chain compared to a primary amine, locking the solvent tail into a more defined vector that projects straight out of the ATP binding pocket [3].

  • Enhanced Polarization: The N-methyl moiety can enhance the polarization of adjacent bonds, occasionally forming favorable van der Waals interactions with hydrophobic residues near the lipophilic pocket opening, thereby improving overall binding enthalpy [3].

Pharmacophore Modeling & Structural Impact

To conceptualize the integration of this building block, we map the structural components to their respective binding regions within the kinase domain.

Pharmacophore Hinge Hinge-Binding Motif (e.g., Aminopyrazole, Pyrimidine) Forms H-bonds to kinase backbone Core Central Scaffold (e.g., Quinazoline, Pyridine) Hydrophobic pocket interactions Hinge->Core Linker / Direct Bond Tail Solvent-Exposed Tail N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine Modulates solubility & reduces hERG Core->Tail SNAr / Amide Coupling

Fig 1. Pharmacophore model of a kinase inhibitor utilizing the pyrazole-propylamine tail.

Data Presentation: Physicochemical Comparison

The table below summarizes the theoretical impact of replacing a standard morpholine tail with the N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine scaffold on a generic pyrimidine-based kinase inhibitor.

Tail MotifPhysiological Charge (pH 7.4)Estimated Basic pKaH-Bond AcceptorsPredicted hERG RiskLysosomal Trapping Risk
Morpholine-propylamine Cationic (+1)~8.32HighHigh
N,N-Dimethyl-propylamine Cationic (+1)~9.51Very HighHigh
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine Neutral (0)~2.52Low Low

Synthetic Workflow & Experimental Protocols

The following protocols detail a self-validating synthetic workflow to incorporate N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine into a 2,4-dichloropyrimidine core, followed by biochemical validation.

Workflow Start Starting Material 2,4-Dichloropyrimidine SNAr Step 1: SNAr Reaction Add N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine DIPEA, EtOH, 0°C to RT Start->SNAr Coupling Step 2: Suzuki Coupling Attach Hinge-Binding Aryl Boronic Acid Pd(dppf)Cl2, K2CO3, 90°C SNAr->Coupling Purification Step 3: Purification Prep-HPLC & LC-MS Characterization Coupling->Purification Assay Step 4: Kinase Assay ADP-Glo Biochemical Profiling Purification->Assay

Fig 2. Synthetic and screening workflow for pyrazole-propylamine derivatized kinase inhibitors.

Protocol 1: Regioselective SNAr Coupling

Objective: Attach the solvent-exposed tail to the more electrophilic C4 position of the pyrimidine core.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve 2,4-dichloropyrimidine in absolute ethanol in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Addition: Add DIPEA to the stirring solution. Dropwise, add N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine over 10 minutes. Rationale: Slow addition at 0 °C ensures high regioselectivity for the C4 position over the C2 position.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the starting material and the appearance of the desired mass [M+H]+ corresponding to the mono-substituted intermediate.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate. The crude intermediate is typically pure enough (>90%) for the subsequent Suzuki coupling.

Protocol 2: Biochemical Validation via ADP-Glo™ Kinase Assay

Objective: Quantify the IC50 of the synthesized inhibitor to validate that the solvent-exposed tail does not sterically clash with the ATP-binding pocket.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the final synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in a 384-well plate to create a 10-point concentration-response curve.

  • Kinase Reaction: In a white 384-well assay plate, combine 1 µL of the compound dilution, 2 µL of the target kinase/substrate mixture (e.g., JNK3 or EGFR) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), and 2 µL of ATP (at the specific Km for the kinase).

  • Incubation: Seal the plate and incubate at RT for 60 minutes. Rationale: This allows the inhibitor to reach binding equilibrium with the kinase.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence using a microplate reader. Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI Molecules. Available at:[Link]

  • A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Application Note &amp; Protocols: Strategic Derivatization of Secondary Amines in Pyrazole-Containing Fragments

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] A secondary amine functionality attached to the pyrazole ring serves as a versatile synthetic handle, enabling extensive structural modifications through derivatization. This application note provides a detailed guide for the strategic derivatization of secondary amines on pyrazole fragments. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices. We present detailed, field-proven protocols for four essential classes of derivatization: Acylation, Sulfonylation, N-Alkylation, and N-Arylation (via Buchwald-Hartwig and Ullmann cross-coupling). Additionally, we cover the critical analytical techniques required to validate and characterize the resulting products, empowering researchers to efficiently generate diverse chemical libraries for drug discovery and lead optimization.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

Five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known as pyrazoles, are of immense interest in pharmaceutical development.[1][2] Their structural and electronic properties, including the ability to participate in hydrogen bonding and hydrophobic interactions, make them ideal for binding to biological targets.[1] The introduction of a secondary amine to the pyrazole core, often at the C4 position, provides a crucial point for diversification. Derivatizing this amine allows for the fine-tuning of a molecule's physicochemical properties, such as:

  • Solubility and Lipophilicity: Modulating the logP value to improve pharmacokinetic profiles.

  • Metabolic Stability: Introducing groups that block sites of metabolic attack.

  • Target Binding and Potency: Adding new functional groups to engage with additional pockets or residues in a biological target.

  • Selectivity: Altering the structure to reduce off-target effects.[1]

This guide focuses on the practical execution of these derivatizations, providing both the "how" and the "why" to ensure robust and reproducible outcomes.

Strategic & Mechanistic Considerations

Before proceeding to specific protocols, several strategic decisions must be made. The success of a derivatization reaction often hinges on understanding the inherent reactivity of the pyrazole system.

Regioselectivity and Ring Reactivity

The pyrazole ring is π-excessive, which influences its reactivity. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are more likely at C3 and C5.[5] The secondary amine itself is a nucleophile. A critical consideration is the potential reactivity of the pyrazole ring's N1-H proton. This proton is weakly acidic and can be readily deprotonated by a strong base, creating a competing nucleophilic site.[3][6]

The Role of Protecting Groups

To prevent undesired N1-alkylation or N1-acylation when derivatizing an exocyclic secondary amine, the N1 position is often protected. Common protecting groups include:

  • Trityl (Tr): A bulky group ideal for preventing reactions at the N1 position, often used in metal-catalyzed couplings.[7][8]

  • Boc (tert-Butoxycarbonyl): A standard protecting group in organic synthesis, easily installed and removed under acidic conditions.[9]

The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

cluster_0 Strategic Planning Start Pyrazole with Secondary Amine Protect Is N1-H Present and Reactive? Start->Protect AddPG Add N1-Protecting Group (e.g., Trityl, Boc) Protect->AddPG Yes Deriv Select Derivatization Strategy Protect->Deriv No AddPG->Deriv

Figure 1: Initial decision workflow for pyrazole derivatization.

Core Derivatization Protocols

The following sections provide detailed, step-by-step protocols for key derivatization reactions. Each protocol is designed as a self-validating system, with explanations for each step.

Acylation: Amide Bond Formation

Acylation converts the secondary amine into a more stable, neutral amide. Amides are excellent hydrogen bond acceptors and often enhance binding affinity.

Causality: The reaction proceeds via nucleophilic acyl substitution. A base is required to neutralize the acidic byproduct (e.g., HCl) generated when using an acyl chloride, driving the reaction to completion. Catalytic amounts of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents like anhydrides.

Experimental Protocol: General Procedure for Acylation

  • Preparation: To a solution of the secondary amine-containing pyrazole (1.0 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1-0.5 M), add a suitable base such as triethylamine (TEA, 1.5 equiv) or pyridine (1.5 equiv).[10]

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction, especially with reactive acyl chlorides.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise as a solution in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted acylating agent, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs.[11] It is a stable, non-basic amine analogue that can act as a hydrogen bond donor and acceptor.

Causality: Similar to acylation, sulfonylation is a nucleophilic attack on the electrophilic sulfur atom of a sulfonyl chloride. The reaction requires a base to scavenge the generated HCl. The choice of base and solvent can be critical for achieving good yields.[11][12]

Experimental Protocol: General Procedure for Sulfonylation

  • Preparation: Dissolve the secondary amine-containing pyrazole (1.0 equiv) and a base like triethylamine (TEA, 2.0 equiv) or pyridine in anhydrous THF or DCM.[12]

  • Reagent Addition: At room temperature, add the desired sulfonyl chloride (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, 1.2 equiv) portion-wise or as a solution.[12]

  • Reaction: Stir the mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Filter off any precipitated salts (e.g., triethylammonium chloride). Dilute the filtrate with an appropriate organic solvent and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue via flash chromatography or recrystallization to yield the desired sulfonamide.

cluster_acyl Acylation Workflow cluster_sulfonyl Sulfonylation Workflow A1 Dissolve Amine & Base in DCM A2 Cool to 0 °C A1->A2 A3 Add Acyl Chloride (dropwise) A2->A3 A4 Stir & Monitor by TLC A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Purify A5->A6 S1 Dissolve Amine & Base in THF S2 Add Sulfonyl Chloride (portion-wise) S1->S2 S3 Stir Overnight at Room Temp S2->S3 S4 Filter & Wash S3->S4 S5 Purify S4->S5

Figure 2: Comparative workflows for acylation and sulfonylation.

N-Alkylation: Tertiary Amine Formation

Direct alkylation of the secondary amine introduces alkyl groups, which can modulate steric bulk, lipophilicity, and basicity.

Causality: This is a classic Sₙ2 reaction where the amine nucleophile attacks an alkyl halide (or other electrophile with a good leaving group). A base is used to deprotonate the secondary amine, increasing its nucleophilicity, or to neutralize the acid formed after alkylation. The choice of a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is common to avoid competition with the amine substrate.[13]

Experimental Protocol: General Procedure for N-Alkylation

  • Preparation: In a vial, combine the pyrazole secondary amine (1.0 equiv), the alkylating agent (e.g., benzyl bromide, 1.1 equiv), and a base such as N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).[13]

  • Solvent: Add a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Reaction: Stir the mixture at room temperature or heat (e.g., 60-80 °C) as needed. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing: Wash the organic extracts with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

N-Arylation: Transition Metal-Catalyzed Cross-Coupling

The formation of a bond between the amine nitrogen and an aromatic or heteroaromatic ring is one of the most powerful transformations in medicinal chemistry. This is typically achieved via palladium- or copper-catalyzed cross-coupling reactions.

3.4.1. Buchwald-Hartwig Amination (Palladium-Catalyzed)

Causality: This reaction is a cornerstone of modern C-N bond formation.[14] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and finally, reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., tBuDavePhos) are often required to promote the reductive elimination step.[8][15]

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: To a microwave vial or Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the N1-protected 4-halopyrazole (1.0 equiv), the secondary amine (1.2 equiv), a palladium source (e.g., Pd(dba)₂, 5-10 mol%), and a phosphine ligand (e.g., tBuDavePhos, 10-20 mol%).[7][8]

  • Base and Solvent: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv) and an anhydrous, deoxygenated solvent such as toluene or xylene.[7]

  • Reaction: Heat the reaction mixture. Conventional heating at high temperatures (>80 °C) or microwave irradiation (e.g., 160 °C for 10-30 min) can be used to expedite the process.[8]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.

3.4.2. Ullmann Condensation (Copper-Catalyzed)

Causality: The Ullmann reaction is a classical, cost-effective alternative to palladium-catalyzed methods.[16] The mechanism involves a Cu(I) species. Modern protocols often use ligands like L-proline or diamines to solubilize the copper salt and accelerate the reaction, allowing for lower reaction temperatures compared to the traditional, harsh conditions.[17]

Experimental Protocol: Ullmann Condensation

  • Preparation: To a reaction vessel, add the aryl iodide or bromide (1.0 equiv), the pyrazole secondary amine (1.5 equiv), a copper(I) source (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[17][18]

  • Solvent: Add a polar solvent such as DMSO or DMF.

  • Reaction: Heat the mixture, typically between 80-120 °C, and stir until the starting material is consumed as determined by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Washing & Purification: Wash the organic layer thoroughly with water to remove the solvent, followed by brine. Dry, concentrate, and purify by column chromatography.

cluster_coupling N-Arylation Cross-Coupling Strategies Buchwald Buchwald-Hartwig Metal: Palladium (Pd) Ligand: Bulky Phosphine Base: NaO*t*Bu, K₃PO₄ Temp: Moderate-High End N-Aryl Pyrazole Buchwald->End Ullmann Ullmann Condensation Metal: Copper (Cu) Ligand: L-Proline, Diamine Base: K₂CO₃, K₃PO₄ Temp: High Ullmann->End Start Secondary Amine + Aryl Halide Start->Buchwald Start->Ullmann

Figure 3: Comparison of key components for Buchwald-Hartwig and Ullmann N-arylation reactions.

Analytical Characterization of Products

Rigorous characterization is essential to confirm the identity and purity of the newly synthesized derivatives. A combination of spectroscopic and chromatographic methods should be employed.

Technique Purpose Expected Observations for Successful Derivatization
¹H NMR Structural elucidation and confirmation of proton environment.[19][20]Disappearance of the secondary amine N-H proton signal. Appearance of new signals corresponding to the added group (e.g., a singlet at ~2.1 ppm for an acetyl group; aromatic signals for an aryl group).[19]
¹³C NMR Confirmation of the carbon skeleton.[20]Appearance of new carbon signals, such as a carbonyl peak (~170 ppm) for amides or new aromatic signals for arylated products.
Mass Spec (MS) Determination of molecular weight.[21][22]The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the expected product.
HPLC Assessment of purity.A single major peak in the chromatogram indicates a high degree of purity.
IR Spectroscopy Identification of key functional groups.[20][21]Appearance of characteristic stretching frequencies, such as C=O stretch (~1650 cm⁻¹) for amides or S=O stretches (~1350 and 1160 cm⁻¹) for sulfonamides.

Conclusion

The secondary amine on a pyrazole fragment is a powerful gateway for molecular diversification in drug discovery. The derivatization strategies outlined in this guide—acylation, sulfonylation, alkylation, and metal-catalyzed arylation—provide a robust toolkit for chemists to explore structure-activity relationships and optimize lead compounds. By understanding the causality behind each protocol and employing rigorous analytical validation, researchers can confidently and efficiently generate novel pyrazole derivatives with tailored properties, accelerating the journey from chemical scaffold to therapeutic candidate.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Vertex AI Search.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
  • Perspective: The Potential of Pyrazole-Based Compounds in Medicine. (2012). PubMed.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Deriv
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science.
  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.
  • Ullmann condens
  • Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. (2021). Iranian Journal of Toxicology.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Journal of Applicable Chemistry.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.

Sources

Method

Application Note: Fragment-Based Drug Discovery (FBDD) Leveraging Pyrazole-Amine Scaffolds

Introduction & Mechanistic Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-to-lead phase of pharmaceutical development by screening low-molecular-weight compounds (<250 Da) to identify highly li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-to-lead phase of pharmaceutical development by screening low-molecular-weight compounds (<250 Da) to identify highly ligand-efficient starting points[1]. Among the myriad of chemical scaffolds explored, the pyrazole-amine motif has emerged as a privileged structure, particularly in the development of kinase inhibitors (e.g., Aurora A, CDK2) and microbial enzyme targeting (e.g., Mycobacterium tuberculosis CYP121)[2][3].

The Causality of Scaffold Selection: The success of the pyrazole-amine scaffold is rooted in its dual functionality:

  • The Pyrazole Core (Recognition): The tautomeric nature of the pyrazole ring allows it to act simultaneously as a hydrogen-bond donor and acceptor. In kinases, this motif exhibits exceptional complementarity with the narrow ATP-binding hinge region[2]. In metalloenzymes like CYP121, the pyrazole nitrogen can coordinate with the heme iron or form critical water-mediated polar interactions within the active site[4].

  • The Amine Vector (Elaboration): The exocyclic amine acts as a highly modular synthetic handle. Because fragments inherently possess low binding affinities (typically high micromolar to millimolar), they must be "grown" into adjacent binding pockets to achieve nanomolar potency[5]. The amine group provides a direct, predictable exit vector for 3-dimensional (3D) elaboration via robust medicinal chemistry reactions (e.g., amide coupling, Buchwald-Hartwig amination), allowing chemists to access adjacent hydrophobic pockets without unnecessarily inflating the molecular weight[5].

FBDD_Workflow Lib Pyrazole-Amine Fragment Library SPR Primary Screening (SPR / NMR) Lib->SPR Hit ID Xray Structural Validation (X-ray Crystallography) SPR->Xray Affinity > 1mM Synth Vector Elaboration (Amide/Buchwald Coupling) Xray->Synth Binding Mode Lead Lead Optimization (In vitro & In vivo) Synth->Lead Improved LE & IC50

Caption: FBDD workflow for the systematic elaboration of pyrazole-amine scaffolds.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the FBDD pipeline must be self-validating. Biochemical assays alone are prone to false positives at the high concentrations required for fragment screening. Therefore, a biophysical and structural approach is mandatory.

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: Identify true binders by measuring direct interaction kinetics and stoichiometry. Causality: SPR eliminates false positives caused by aggregation or assay interference, providing a reliable


 for weak pyrazole-amine fragments before synthetic resources are expended.

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the target protein (e.g., CDK2 or CYP121) to a CM5 sensor chip using standard EDC/NHS amine coupling. Critical Insight: Optimize the immobilization level to a high density (2000–4000 RU) to ensure an adequate signal-to-noise ratio for low-molecular-weight fragments.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) supplemented with 1–5% DMSO. Critical Insight: Exact DMSO matching between the running buffer and the fragment library is non-negotiable to prevent bulk refractive index shifts that mask small fragment signals.

  • Single-Dose Screening: Inject the pyrazole-amine library at a single high concentration (e.g., 500 μM) at a flow rate of 30 μL/min. Monitor the steady-state binding level.

  • Kinetic Validation: For hits exhibiting >50% of the theoretical

    
    , perform multi-cycle kinetics using a dose-response series (10 μM to 2 mM) to calculate the steady-state affinity (
    
    
    
    ).
Protocol 2: X-Ray Crystallography-Guided Soaking

Objective: Map the exact binding pose and determine the trajectory of the amine growth vector. Causality: Without structural data, synthetic elaboration is blind. Identifying whether the amine points toward a solvent-exposed region (ideal for solubility-enhancing groups) or a deep hydrophobic pocket (ideal for affinity-driving aryl groups) dictates the synthetic strategy[1][2].

Step-by-Step Methodology:

  • Apo-Crystal Generation: Grow apo-protein crystals using the sitting-drop vapor diffusion method.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the reservoir solution supplemented with 10–50 mM of the pyrazole-amine fragment and 5–10% DMSO. Soak for 2 to 24 hours.

  • Cryopreservation: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data and solve the structure via molecular replacement. Map the electron density of the pyrazole core to confirm hinge/heme binding and analyze the 3D trajectory of the amine vector.

Protocol 3: Synthetic Elaboration via HATU-Mediated Amide Coupling

Objective: Rapidly synthesize a focused library of 3D-elaborated leads utilizing the amine vector. Causality: Amide coupling is highly robust and allows the rapid sampling of diverse chemical space using commercially available carboxylic acids. HATU is specifically chosen as the coupling reagent because heterocyclic pyrazole-amines are often sterically hindered or electronically deactivated, leading to poor yields with standard carbodiimides[6].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the pyrazole-amine fragment (1.0 eq) and the selected carboxylic acid (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.5 eq) followed by DIPEA (3.0 eq) to the mixture. Stir at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction via LC-MS. Due to the efficiency of HATU, complete conversion is typically observed within 2–6 hours[6].

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the crude product via preparative reverse-phase HPLC to yield the elaborated lead compound.

Data Presentation: Fragment Evolution Metrics

The ultimate goal of FBDD is to improve potency (IC50 /


) while maintaining high Ligand Efficiency (LE). The table below summarizes the successful trajectory of pyrazole-amine fragments evolving into potent leads across various targets, demonstrating the scaffold's versatility.
Compound StageTargetScaffold MotifMW (Da)Affinity (IC50 /

)
Ligand Efficiency (LE)
Fragment 5 Aurora A KinasePyrazole-benzimidazole1980.91 μM0.59
Lead (AT9283) Aurora A/B KinasePyrazole-urea derivative3813 nM0.42
Fragment 1 CYP121 (M. tb)Triazole/Pyrazole-phenol1611.7 mM0.28
Lead 2 CYP121 (M. tb)Triphenol pyrazole-amine~35015 μM0.31
Fragment 5 CDK2Amino-pyrazole145~1.05 mM0.35
Lead 9 CDK2Aryl-amino-pyrazole~2507 μM0.50

Data synthesized from validated FBDD campaigns targeting Aurora Kinase[2], CYP121[3], and CDK2[7].

Mechanistic Pathway Visualization

To contextualize the pharmacological impact of these elaborated compounds, the following diagram illustrates the mechanism of action of a pyrazole-amine-derived lead (e.g., AT9283) within the kinase-driven cell cycle pathway[2].

Kinase_Pathway Signal Mitogenic Stimuli Kinase Aurora A / CDK2 (Active State) Signal->Kinase Activation CellCycle Cell Cycle Progression & Tumorigenesis Kinase->CellCycle Phosphorylation Cascade Inhibitor Pyrazole-Amine Elaborated Lead Inhibitor->Kinase Hinge-Binding Inhibition

Caption: Mechanism of action of pyrazole-amine derived inhibitors in kinase-driven tumorigenesis.

Conclusion

The pyrazole-amine scaffold represents a masterclass in fragment design. By embedding a highly adaptable recognition motif (the pyrazole) alongside a programmable synthetic handle (the amine), researchers can bypass the traditional bottlenecks of hit-to-lead chemistry. When coupled with a rigorous, self-validating workflow of SPR biophysics and X-ray crystallography, pyrazole-amines enable the rational design of highly efficient, low-molecular-weight clinical candidates.

References

  • Fragment to lead optimization of pyrazine-based inhibitors...
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors PMC - NIH URL
  • Further Optimization of the mGlu1 PAM VU6024578/BI02982816: Discovery and Characterization of VU6033685 PMC - NIH URL
  • Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 MDPI URL
  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery ChemRxiv URL
  • Lessons from hot spot analysis for fragment-based drug discovery PMC - NIH URL

Sources

Application

Microwave-assisted synthesis of N-alkylated pyrazole derivatives

Application Note: Microwave-Assisted Synthesis of N-Alkylated Pyrazole Derivatives Executive Summary The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold for blockbuster...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Alkylated Pyrazole Derivatives

Executive Summary

The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold for blockbuster kinase inhibitors (e.g., Crizotinib , Ruxolitinib ) and anti-inflammatory agents (Celecoxib ). While the de novo synthesis of pyrazoles via cyclocondensation is well-established, the N-alkylation of existing pyrazole rings remains a critical late-stage functionalization strategy.

Conventional thermal alkylation often suffers from long reaction times (hours to days), incomplete conversion, and poor regioselectivity (N1 vs. N2 isomer mixtures). This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that leverages dielectric heating to accelerate reaction kinetics, improve yields, and enhance regiocontrol. We present two validated protocols: a high-throughput method using alkyl halides and a "green" Michael addition pathway.

Mechanistic Insight: The Regioselectivity Challenge

The N-alkylation of unsymmetrical 3-substituted pyrazoles is governed by the interplay of tautomerism and steric/electronic effects .

  • Tautomeric Equilibrium: In solution, 3-substituted-1H-pyrazoles exist in equilibrium with their 5-substituted tautomers. The position of this equilibrium depends on the solvent and substituent.

  • The "Remote" Rule: Under basic conditions, the pyrazolide anion is formed. Alkylation generally occurs at the nitrogen atom distal (remote) to the bulky substituent (R) to minimize steric hindrance in the transition state.

    • Steric Control: If R is bulky (e.g., Phenyl, t-Butyl), the electrophile attacks N1, yielding the 1-alkyl-3-substituted product.

    • Electronic Control: Strong electron-withdrawing groups (e.g., CF₃) can alter the nucleophilicity of the nitrogen atoms, sometimes eroding selectivity.

Mechanistic Pathway & Regioselectivity:

PyrazoleAlkylation Start 3-Substituted 1H-Pyrazole Anion Pyrazolide Anion (Delocalized) Start->Anion Deprotonation Base Base (Cs2CO3) Base->Anion TS_N1 TS: N1 Attack (Less Hindered) Anion->TS_N1 + R-X (MW Energy) TS_N2 TS: N2 Attack (Steric Clash) Anion->TS_N2 + R-X Prod_N1 Product A: 1-Alkyl-3-Substituted (Major) TS_N1->Prod_N1 Kinetic Favored Prod_N2 Product B: 1-Alkyl-5-Substituted (Minor) TS_N2->Prod_N2 Steric Hindrance

Figure 1: Mechanistic pathway of pyrazole N-alkylation highlighting the steric steering that favors the 1,3-isomer under kinetic control.

Strategic Optimization: Variables & Conditions

Microwave irradiation provides rapid, uniform heating, often allowing the reaction to overcome the activation energy for the desired pathway more efficiently than conventional reflux.

Table 1: Optimization of Reaction Parameters
ParameterStandard ConditionGreen/AlternativeRationale
Solvent DMF or Acetonitrile Water or Ethanol Polar aprotic solvents (DMF) maximize the nucleophilicity of the pyrazolide anion ("naked anion" effect).
Base Cs₂CO₃ (Cesium Carbonate)K₂CO₃ or NaH Cs₂CO₃ is superior due to the "Cesium Effect"—higher solubility in organic solvents and weaker ion pairing, increasing reactivity.
Temperature 100–140 °C 80–100 °CMW allows superheating above boiling points, reducing reaction times from hours to minutes.
Time 5–15 min 10–30 minExtended MW irradiation (>20 min) can lead to decomposition or over-alkylation (quaternization).

Detailed Experimental Protocols

Protocol A: High-Efficiency N-Alkylation with Alkyl Halides

Best for: Drug discovery libraries, sterically demanding substrates.

Reagents:

  • Substituted 1H-Pyrazole (1.0 equiv)

  • Alkyl Halide (R-X: Bromide or Iodide preferred) (1.1 – 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (3–5 mL per mmol)

Procedure:

  • Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the pyrazole derivative (1.0 mmol) and Cs₂CO₃ (2.0 mmol).

  • Solvation: Add anhydrous DMF (3 mL) and stir at room temperature for 1 minute to ensure homogeneity.

  • Addition: Add the alkyl halide (1.1 mmol). Cap the vial with a crimp-top septum.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Mode: Dynamic (Standard)

    • Temp: 120 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: High absorption (set max to 200W).

  • Work-up:

    • Cool to RT (using compressed air cooling feature of reactor).

    • Pour mixture into ice-cold water (15 mL).

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Green Michael Addition (Aza-Michael)

Best for: Introduction of propionate/ester side chains, avoiding halogenated waste.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • Acrylate/Enone (e.g., Ethyl Acrylate) (1.2 equiv)

  • Catalyst: DABCO (10 mol%) or basic Alumina

  • Solvent: Water or Solvent-free

Procedure:

  • Loading: Mix pyrazole (1.0 mmol), ethyl acrylate (1.2 mmol), and DABCO (0.1 mmol) in a MW vial.

  • Solvent: Add 0.5 mL water (or run neat if liquid).

  • Irradiation: Heat at 100 °C for 5–10 minutes .

  • Work-up: Dilute with water, extract with EtOAc. The "Green" advantage is the elimination of DMF and heavy inorganic bases.

Experimental Workflow & Troubleshooting

Workflow Diagram:

Workflow Step1 Reagent Prep (Vial Loading) Step2 MW Irradiation (120°C, 10 min, High Stirring) Step1->Step2 Step3 In-Process Control (IPC) (TLC / LC-MS) Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step2 No (Add +5 min) Step4 Work-up (Water quench / Extraction) Decision->Step4 Yes Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Step-by-step workflow for microwave-assisted N-alkylation.

Troubleshooting Guide:

  • Issue: Poor Regioselectivity (approx. 1:1 mixture).

    • Cause: Small steric difference between C3 and C5 substituents.

    • Solution: Switch solvent to a fluorinated alcohol like TFE (2,2,2-Trifluoroethanol) . TFE can hydrogen bond with the N2 lone pair, directing alkylation to N1 with higher selectivity.

  • Issue: Over-alkylation (Quaternization).

    • Cause: Excess alkyl halide or too high temperature.

    • Solution: Reduce alkyl halide to 1.05 equiv and lower temp to 100 °C.

  • Issue: Low Yield with Aryl Chlorides.

    • Cause: Aryl chlorides are poor electrophiles (requires N-arylation, not alkylation).

    • Solution: This protocol is for alkyl halides.[1] For aryl halides, switch to Chan-Lam coupling (Cu(OAc)₂, Boronic acid) or Buchwald-Hartwig conditions, which can also be MW-accelerated.

References

  • Karakaya, A. (2025).[2][3] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Link

  • Li, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Link

  • Tok, F. & Koçyiğit-Kaymakçıoğlu, B. (2023).[4] Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. Link

  • BenchChem Technical Support. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Link

  • Blanco, M., et al. (2006).[5] A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum. Link

Sources

Method

Application Note: Advanced Coupling Protocols for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific chemical properties of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine wit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific chemical properties of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine with advanced coupling protocols derived from modern fragment-based drug discovery (FBDD) methodologies.

CAS: 1007488-78-9 | Molecular Formula: C


H

N

| MW: 139.20 g/mol

Introduction & Strategic Utility

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a bifunctional building block critical in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its structural value lies in its dual nature:

  • The Pyrazole Head: Acts as a weak hydrogen bond acceptor (pKa ~2.5) and a bioisostere for phenyl/imidazole rings, often occupying solvent-exposed pockets in protein targets.

  • The N-Methyl Propyl Linker: Provides a flexible aliphatic tether that improves solubility and permeability compared to ethyl or rigid linkers. The secondary amine serves as a nucleophilic "handle" for diversifying core scaffolds.

Key Challenge: The secondary amine is the primary reaction center, but the distal pyrazole nitrogen (N2) can act as a competitive Lewis base, potentially poisoning transition metal catalysts (Pd, Cu) or interfering with activation agents during coupling. This guide provides optimized protocols to circumvent these issues.

Chemical Properties & Handling

PropertyValue/DescriptionImplication for Protocols
Physical State Pale yellow oil or low-melting solidWeigh by mass; density approx. 1.0 g/mL.
Amine pKa ~10.2 (Secondary Amine)Requires organic bases (DIPEA/TEA) in >2 eq. to ensure nucleophilicity.
Pyrazole pKa ~2.5 (N2 position)Weakly basic; stable to standard bases but can protonate in strong acid.
Solubility High in DCM, MeOH, DMSO; Moderate in WaterCompatible with aqueous workups (acid/base extraction).
Stability HygroscopicStore under inert gas (Ar/N

); reseal immediately.

Decision Matrix: Coupling Strategy

Before selecting a protocol, analyze the electrophile. The distal pyrazole requires specific ligand choices in metal-catalyzed reactions to prevent "catalyst sequestration."

CouplingStrategy Start Electrophile Type Acid Carboxylic Acid (R-COOH) Start->Acid ArylHalide Aryl Halide (Ar-X) Start->ArylHalide ElecDef Electron-Deficient Heterocycle (Cl/F) Start->ElecDef MethodA Method A: T3P/EtOAc Coupling (High Yield, Easy Workup) Acid->MethodA Amide Bond MethodB Method B: RuPhos-Pd-G3 (Prevents Pyrazole Poisoning) ArylHalide->MethodB C-N Bond (Buchwald) MethodC Method C: SNAr (DIPEA/DMSO) (Metal-Free) ElecDef->MethodC C-N Bond (SNAr)

Figure 1: Strategic decision tree for selecting the optimal coupling modality based on the electrophilic partner.

Detailed Experimental Protocols

Method A: Amide Coupling via T3P (Propylphosphonic Anhydride)

Best for: Coupling with sterically hindered acids or when high purity is required without column chromatography. T3P is superior to HATU/EDC here because its byproducts are water-soluble, simplifying the removal of the unreacted pyrazole amine.

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (1.1 eq)

  • T3P (50% w/w in EtOAc/DMF) (1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: EtOAc (preferred) or DMF (for insoluble acids)

Protocol:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.0 mmol) and DIPEA (3.0 mmol) in EtOAc (5 mL).

  • Activation: Add T3P solution (1.5 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (1.1 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (The "Acid Wash"):

    • Dilute with EtOAc.

    • Wash with 1M citric acid or 0.5M HCl (2x). Note: The basic amine is consumed, but the pyrazole is weak; mild acid removes unreacted amine without extracting the product.

    • Wash with Sat. NaHCO

      
       (2x) and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Why this works: T3P drives the equilibrium effectively even with the secondary amine, and the mild acidic wash removes any excess pyrazole-amine starting material.

Method B: Buchwald-Hartwig Amination (C-N Cross-Coupling)

Best for: Coupling with unactivated Aryl Bromides/Chlorides. Critical Insight: Standard ligands (PPh


, dppf) often fail because the distal pyrazole nitrogen coordinates to Palladium. You must use bulky, electron-rich ligands like RuPhos  or BrettPhos  to outcompete the pyrazole.

Reagents:

  • Aryl Halide (1.0 eq)[1]

  • Amine Building Block (1.2 eq)[2]

  • Catalyst: RuPhos-Pd-G3 (2–5 mol%) or Pd

    
    (dba)
    
    
    
    (2 mol%) + RuPhos (4 mol%)
  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) or Cs

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Protocol:

  • Inert Setup: Charge a microwave vial with Aryl Halide, Base, and Catalyst precursor. Seal and purge with Argon/N

    
     (3 cycles).
    
  • Addition: Add degassed solvent (Toluene, 0.2 M concentration). Add the Amine (liquid) via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in Microwave).

  • Scavenging: Cool to RT. Filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate and purify via Flash Chromatography (DCM:MeOH gradient).

Troubleshooting: If conversion is low, switch to BrettPhos-Pd-G3 (for aryl chlorides) or increase temperature. Avoid carbonate bases if the substrate is base-sensitive; use K


PO

.
Method C: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient heteroaryl chlorides (e.g., 4-chloropyrimidine, 2-chloropyridine).

Protocol:

  • Mix: Combine Heteroaryl Chloride (1.0 eq) and Amine (1.1 eq) in DMSO or n-Butanol .

  • Base: Add DIPEA (2.5 eq).

  • Heat:

    • Standard: 80°C for 2 hours.

    • Microwave: 120°C for 20 minutes.

  • Precipitation Workup: Pour the reaction mixture into crushed ice/water. The hydrophobic product often precipitates. Filter and wash with water.

Purification & Analytics Workflow

Due to the polarity of the pyrazole and secondary amine, standard silica chromatography can lead to streaking.

Recommended Mobile Phase:

  • DCM : MeOH : NH

    
    OH (90 : 10 : 1) 
    
  • The ammonia is crucial to deprotonate residual silanols and prevent the pyrazole/amine from "sticking" to the silica.

Purification Crude Crude Reaction Mixture Check Check Solubility in EtOAc Crude->Check Soluble Soluble? YES Check->Soluble Insoluble Soluble? NO (Polar/Oily) Check->Insoluble AcidWash Acid/Base Extraction (Remove excess Amine) Soluble->AcidWash RevPhase Reverse Phase HPLC (C18 Column) Gradient: H2O/MeCN + 0.1% FA Insoluble->RevPhase Final Pure Product AcidWash->Final RevPhase->Final

Figure 2: Purification logic flow. Reverse phase is recommended for highly polar conjugates.

References

  • Molecule Data: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9).[3][4] Sigma-Aldrich / Merck.

  • Amide Coupling (T3P): Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[5][6][7] Process Res. Dev. 2016, 20, 2, 140–177.

  • Buchwald-Hartwig (RuPhos): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev. 2016, 116, 19, 12564–12649.

  • General Pyrazole Chemistry: Fustero, S., et al.[8] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chem. Rev. 2011, 111, 11, 6984–7034.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-alkylation during pyrazole amine synthesis

Topic: Preventing Over-Alkylation & Controlling Chemoselectivity Diagnostic Framework: The Mechanics of "Over-Alkylation"[1] The Core Problem: In the synthesis of secondary aminopyrazoles from primary amines, "over-alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Alkylation & Controlling Chemoselectivity

Diagnostic Framework: The Mechanics of "Over-Alkylation"[1]

The Core Problem: In the synthesis of secondary aminopyrazoles from primary amines, "over-alkylation" typically refers to the uncontrollable progression from primary amine (


) to tertiary amine (

) or quaternary ammonium salt.[1]

This occurs because the product (secondary amine) is often more nucleophilic than the starting material (primary amine). The alkyl group donates electron density (inductive effect), making the lone pair on the secondary nitrogen more reactive toward electrophiles than the primary amine.

The "Runaway Train" Effect:

  • Step 1: Primary amine attacks alkyl halide

    
     Secondary amine (Desired).
    
  • Step 2: Secondary amine attacks remaining alkyl halide

    
     Tertiary amine (Undesired).
    
  • Step 3: Tertiary amine attacks alkyl halide

    
     Quaternary salt (Dead end).
    
Visualizing the Competition

The following diagram illustrates the kinetic competition that leads to over-alkylation.

AlkylationPathways Start Primary Aminopyrazole Sec Secondary Amine (Target Product) Start->Sec k1 (Slow) RX Alkyl Halide (R-X) RX->Start RX->Sec Tert Tertiary Amine (Over-Alkylated) RX->Tert Sec->Tert k2 (Fast) k2 > k1 Quat Quaternary Salt Tert->Quat k3

Figure 1: The kinetic challenge of direct alkylation. The secondary amine product is often more nucleophilic (


) than the starting material, leading to unavoidable over-alkylation in standard 

conditions.

Protocol A: The "Gold Standard" (Reductive Amination)

When to use: Whenever the alkyl group can be sourced as an aldehyde or ketone . Why it works: The intermediate imine is formed reversibly and is not reduced until the reducing agent is activated or added. Once reduced to the secondary amine, the product is sterically hindered and less likely to react with a second carbonyl equivalent, effectively stopping at mono-alkylation.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB)

Unlike Sodium Cyanoborohydride (


), STAB (

) is non-toxic (no cyanide) and allows for a "one-pot" procedure without strict pH monitoring.

Step-by-Step Protocol:

  • Stoichiometry:

    • Aminopyrazole (1.0 equiv)

    • Aldehyde/Ketone (1.1–1.2 equiv)

    • STAB (1.4–1.5 equiv)

    • Acetic Acid (catalytic to 1.0 equiv, essential for imine formation)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Procedure:

    • Mix: Dissolve the aminopyrazole and aldehyde in DCE under

      
       atmosphere.
      
    • Acidify: Add Acetic Acid. Stir for 30–60 minutes to ensure imine formation (equilibrium).

    • Reduce: Add STAB in one portion. The reaction may bubble slightly (

      
       gas).
      
    • Monitor: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

    • Quench: Quench with saturated aqueous

      
      .
      
    • Extract: Extract with DCM or EtOAc.

Troubleshooting Reductive Amination:

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Imine failed to form.Add molecular sieves (

) or

to sequester water and drive imine formation before adding STAB.
Bis-alkylation observed Aldehyde is too small (e.g., Formaldehyde).For methylation, use specific monomethylation protocols (e.g., orthoformates) rather than standard reductive amination.
Low Yield Pyrazole nitrogen interference.The ring nitrogen may be coordinating the Boron. Increase STAB equivalents (up to 2.5 eq).

Protocol B: Direct Alkylation Rescue (Cesium Effect)

When to use: When the alkyl group is only available as a halide (bromide/iodide) and reductive amination is impossible. Why it works: The "Cesium Effect."[2] Cesium (


) is a large, soft cation. It promotes the formation of a "naked" amide anion but, more importantly, when combined with molecular sieves, it suppresses proton exchange between the product (secondary amine) and the starting material, kinetically favoring mono-alkylation.

The Salvatore-Jung Protocol:

  • Reagents:

    • Aminopyrazole (1.0 equiv)

    • Alkyl Halide (1.0–1.1 equiv) (Do not use excess)

    • Base: Cesium Hydroxide Monohydrate (

      
      ) (1.0 equiv)
      
    • Additive: Activated

      
       Molecular Sieves (powdered)[2]
      
    • Solvent: DMF (Anhydrous)[2]

  • Procedure:

    • Activate molecular sieves in a flame-dried flask under vacuum.

    • Add DMF and Aminopyrazole.

    • Add

      
       and stir for 30 mins (generating the active nucleophile).
      
    • Add Alkyl Halide dropwise over 20–30 minutes.

    • Stir at RT.

Key Insight: The molecular sieves are critical. They remove water which would otherwise facilitate proton transfer, allowing the secondary amine to deprotonate and react again.

Advanced Chemoselectivity: Ring vs. Exocyclic Nitrogen

A common failure mode in pyrazole synthesis is alkylating the ring nitrogen (N1) instead of the exocyclic amine , or vice versa.

  • Exocyclic Amine (

    
    ):  Generally more nucleophilic in neutral conditions, but less acidic (
    
    
    
    ).
  • Ring Amine (N-H): Less nucleophilic but highly acidic (

    
    ).
    
Decision Logic for Chemoselectivity

Chemoselectivity Start Target: Alkylate Aminopyrazole Condition Which Nitrogen do you want to alkylate? Start->Condition Exo Exocyclic Amine (-NH2) Condition->Exo Side Chain Ring Ring Nitrogen (N1) Condition->Ring Core Ring Method1 USE: Reductive Amination (Mild Acidic Conditions) Exo->Method1 Reason1 Acidic conditions protonate the Ring N, rendering it non-nucleophilic. Method1->Reason1 Method2 USE: Strong Base (NaH) + Alkyl Halide Ring->Method2 Reason2 Deprotonates Ring N (pKa ~14) first. Anionic Ring N is >1000x more nucleophilic. Method2->Reason2

Figure 2: Strategic decision tree for selecting reaction conditions based on the target nitrogen atom.

Protection Strategies

If direct selectivity fails, use a protection-deprotection sequence:

  • Protect Exocyclic Amine: Use

    
     (tert-butyloxycarbonyl). The exocyclic amine reacts with 
    
    
    
    faster than the ring nitrogen in the absence of base.
  • Alkylate Ring: Use standard base (

    
     or 
    
    
    
    ) + Alkyl Halide.
  • Deprotect: TFA/DCM.

FAQ: Common Pitfalls

Q: I am trying to monomethylate my aminopyrazole using Methyl Iodide (


), but I get a mix of SM, Mono, and Bis. How do I fix this? 
A:  Direct methylation with 

is notoriously difficult to control.
  • Solution 1: Switch to Trimethyl Orthoformate followed by reduction with

    
     (a reductive amination variant specific for methylation).
    
  • Solution 2: Use the Cesium Hydroxide protocol described in Section 3.

  • Solution 3: If you must use

    
    , cool the reaction to 
    
    
    
    and add the electrophile very slowly (syringe pump).

Q: My reductive amination stalled. The imine formed, but it won't reduce. A: Aminopyrazoles are electron-rich. The resulting imine might be electron-rich and stable.

  • Fix: Add a Lewis Acid catalyst like Zinc Chloride (

    
    )  or Titanium Isopropoxide (
    
    
    
    )
    to activate the imine toward hydride attack.

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[3] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[2][4][5][6] Organic Letters, 1(11), 1893–1896.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures.[8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Norman, J., et al. (2022).[9] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 9936–9946.

Sources

Optimization

Purification of hydrophilic amine intermediates by flash chromatography

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific challenges of purifying hydrophilic amine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center .

As a Senior Application Scientist, I have designed this guide to address the specific challenges of purifying hydrophilic amine intermediates. These compounds are notoriously difficult in flash chromatography due to their basicity, polarity, and tendency to interact irreversibly with standard silica.

This guide moves beyond basic "recipes" to explain the mechanisms of failure and the logic of success.

Module 1: Method Selection (The Triage)

Before mixing solvents, you must select the correct stationary phase.[1][2] The failure of amines on silica is rarely a solvent issue alone; it is a fundamental mismatch between the analyte's chemistry and the column's surface activity.

The Core Problem: Standard silica gel contains acidic silanol groups (Si-OH, pKa ~5). Basic amines (pKa 9–11) deprotonate these silanols, forming strong ionic bonds. This results in peak tailing, band broadening, and mass loss (irreversible adsorption).

Strategic Decision Matrix

Use this workflow to select your purification mode based on your compound's properties.

AminePurificationStrategy Start Start: Hydrophilic Amine Intermediate SolubilityCheck Is it soluble in DCM or EtOAc? Start->SolubilityCheck PolarityCheck Is it extremely polar (LogP < 0)? SolubilityCheck->PolarityCheck Yes (Organic Soluble) RP_HighPH Method C: High pH Reversed Phase (C18 + NH4OH) SolubilityCheck->RP_HighPH No (Water Soluble) NP_Classic Method A: Normal Phase (Silica + Amine Modifier) PolarityCheck->NP_Classic Alternative for Mod. Polar NP_Modern Method B: Amine-Functionalized Silica (No Modifier Needed) PolarityCheck->NP_Modern No (Moderately Polar) HILIC Method D: HILIC / C18-Aq (For highly water-soluble) RP_HighPH->HILIC If no retention on C18

Caption: Decision matrix for selecting the optimal stationary phase based on amine solubility and polarity.

Module 2: Normal Phase Troubleshooting (Silica + Modifiers)

Context: You are using standard silica gel. You must "mask" the acidic silanols to prevent the amine from sticking.

FAQ: The "DCM/MeOH/NH4OH" System

Q: I am using DCM/MeOH, but my amine is streaking from the baseline to the solvent front. What is wrong? A: You are likely experiencing "protonation lock." Methanol is polar but does not sufficiently suppress silanol ionization. You must add a basic modifier.[3]

The Protocol: The "90:10:1" Standard This is the gold standard for polar amines on bare silica.

  • Preparation: Prepare a stock solution of DCM : MeOH : NH4OH (90:10:1) .

    • Critical Step: Ammonium hydroxide (28-30% aq) is not miscible with pure DCM. You must mix it into the Methanol first, then add the DCM.

  • Equilibration: Flush the column with this mixture until the baseline stabilizes.

  • Gradient: Run a gradient from 100% DCM to the 90:10:1 mix.

Q: The column pressure spiked, and the silica bed cracked. Why? A: You likely exceeded the solubility limit of silica in methanol or caused precipitation of the modifier.

  • Mechanism: Methanol dissolves silica gel at high concentrations (>20%), causing bed collapse.

  • Solution: Never exceed 15-20% Methanol in DCM for standard flash cartridges. If you need more polarity, switch to Amine-Functionalized Silica (Method B).

Data: Modifier Comparison

Not all modifiers are equal. Use this table to select the right one.

ModifierVolatilityStrengthBest Use CaseDrawback
Triethylamine (TEA) HighModerateGeneral purpose (1-2%)Can form salts with acidic impurities; difficult to remove traces.
Ammonium Hydroxide (NH4OH) HighStrongVery polar/basic aminesImmiscible with hydrophobic solvents; requires MeOH.
Diethylamine HighStrongSecondary aminesStrong odor; reactive with some electrophiles.

Tech Tip: Always add the modifier to both solvent A and solvent B to maintain a constant pH throughout the gradient.

Module 3: Amine-Functionalized Silica (The Modern Solution)

Context: You want to avoid toxic DCM or messy modifiers. Solution: Use KP-NH (Amine-Bonded) Silica .[4][5]

Q: Why should I pay more for Amine-Silica? A: It alters the surface chemistry entirely. The surface is functionalized with propyl-amine groups.

  • Shielding: The bonded amines physically block access to acidic silanols.

  • Repulsion: The surface is basic, preventing your basic product from ionizing (keeps it in free-base form).

  • Green Chemistry: You can often purify polar amines using Hexane/Ethyl Acetate or EtOAc/EtOH instead of DCM/MeOH.

Protocol: Green Purification of Amines

  • Column: Amine-functionalized flash cartridge (e.g., Biotage KP-NH, Teledyne amine).

  • Solvent A: Heptane (or Hexane).

  • Solvent B: Ethyl Acetate (or Ethanol for very polar compounds).

  • No Modifiers: Do not add TEA or NH4OH. The column is already basic.

Module 4: Reversed Phase (High pH Strategy)

Context: Your compound is water-soluble or too polar for normal phase.

Q: I ran C18 with water/acetonitrile, but my amine eluted at the void volume (t0). A: At neutral pH, your amine is protonated (


). Charged species do not interact well with the hydrophobic C18 chains.

The Fix: High pH Reversed Phase You must adjust the pH to be 2 units above the pKa of your amine (typically pH 10–11). This forces the amine into its neutral (free-base) state, drastically increasing retention on C18.

Protocol: High pH C18 Flash

  • Stationary Phase: Ensure your C18 column is "High pH Stable" (Hybrid silica or Polymer-based). Standard silica-based C18 dissolves above pH 8.

  • Buffer: 0.1% Ammonium Hydroxide or 10mM Ammonium Bicarbonate (pH 10).

  • Workflow:

    • Solvent A: Water + 0.1% NH4OH.

    • Solvent B: Acetonitrile + 0.1% NH4OH.

    • Gradient: 0–100% B.

Why not TFA? While TFA (Trifluoroacetic acid) improves peak shape by ion-pairing, it leaves your amine as a TFA salt . This is often hygroscopic and can complicate subsequent reaction steps (e.g., affecting stoichiometry). High pH methods yield the free base directly upon evaporation.

Module 5: Sample Loading & Recovery

Q: My sample precipitated at the head of the column. A: This is a "Solubility Mismatch." Injecting a DMSO/MeOH solution into a Hexane-equilibrated column causes immediate crashing.

  • Solution: Use Dry Loading .

    • Dissolve sample in MeOH/DCM.

    • Add Celite (diatomaceous earth) or Amine-Silica (ratio 1:3 sample:sorbent).

    • Evaporate to a free-flowing powder.

    • Load the powder into an empty solid-load cartridge.

Q: I purified 100mg but only recovered 60mg. Where is the rest? A: Two possibilities:

  • Irreversible Adsorption: If you didn't use enough modifier on bare silica, the "missing" mass is permanently bonded to the column.

  • Volatility: Many low-molecular-weight amines are volatile in their free-base form.

    • Fix: If your amine is volatile, acidify the collection fractions (e.g., with HCl in dioxane) before evaporation to convert it to a non-volatile HCl salt.

References

  • Biotage. (2023).[4][6] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2018). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[1][7][8][9] Retrieved from [Link]

Sources

Troubleshooting

Handling hygroscopic nature of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine salts

A Senior Application Scientist's Guide to Handling Hygroscopic Reagents Welcome to the technical support center for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine and its salts. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Handling Hygroscopic Reagents

Welcome to the technical support center for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its hygroscopic nature. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.

The presence of amine and pyrazole functional groups in the N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine structure makes its salt forms susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere.[1] This can significantly impact the material's physical and chemical properties, leading to issues in weighing, stability, and overall experimental accuracy.[2] This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to help you manage these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are salts of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine considered hygroscopic?

A1: The hygroscopicity of this compound's salts stems from the presence of polar functional groups, specifically the amine and pyrazole moieties, which can form hydrogen bonds with water molecules.[2] When the amine is protonated to form a salt (e.g., hydrochloride), its polarity increases, enhancing its affinity for atmospheric moisture. This interaction can lead to the absorption or adsorption of water, altering the compound's physical state and chemical properties.[1]

Q2: How can moisture absorption affect my experimental results?

A2: Moisture absorption can introduce significant errors and inconsistencies. Key impacts include:

  • Inaccurate Weighing: The measured weight will be a combination of the compound and absorbed water, leading to errors in concentration calculations for solutions.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the active pharmaceutical ingredient (API).[2][3]

  • Altered Physical Properties: Increased moisture content can lead to clumping, caking, or even deliquescence (dissolving in absorbed water), which affects powder flowability and handling during formulation processes.[1]

  • Reduced Shelf-Life: Ongoing moisture absorption can compromise the long-term stability of the compound.[3]

Q3: What are the recommended storage conditions for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine salts?

A3: Proper storage is the first line of defense against moisture. Based on supplier recommendations for the parent compound and best practices for hygroscopic materials, the following conditions are advised:

  • Primary Container: Keep the compound in its original, tightly sealed container. Once opened, containers must be carefully resealed to prevent leakage and moisture ingress.

  • Secondary Containment: Store the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).[1][4] This creates a low-humidity microenvironment.

  • Temperature: Store in a cool, dry place, such as a refrigerator at 2-8°C, and away from direct sunlight and heat sources.

  • Inert Atmosphere: For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).[5]

Q4: I'm struggling to get a stable reading on the analytical balance. What should I do?

A4: A continuously increasing weight reading is a classic sign of a hygroscopic substance absorbing moisture.[6][7] To obtain an accurate weight:

  • Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.

  • Use a Weighing Bottle: Weigh the compound in a clean, dry weighing bottle with a lid.[6] This minimizes air exposure. Keep the bottle capped as much as possible, especially during the weighing process.[6]

  • Controlled Environment: If available, perform weighing inside a glove box with a controlled low-humidity atmosphere or in a balance room with a dehumidifier.[8][9]

  • Weighing by Difference: Tare the sealed weighing bottle containing the compound. Quickly dispense the approximate amount needed into your receiving vessel, reseal the weighing bottle, and re-weigh it. The difference in weight is the mass of the compound transferred.[7]

Q5: How can I determine the exact water content of my sample?

A5: The most accurate and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[10][11] This technique is highly specific to water and can detect even trace amounts.[12][13]

  • Volumetric KF: Suitable for samples with a water content above 0.1%.[14]

  • Coulometric KF: Ideal for samples with very low water content (0.001% to 1%).[10]

Knowing the precise water content allows you to correct your sample weight to reflect the true mass of the anhydrous compound, ensuring accurate solution concentrations.

Q6: Are there formulation strategies to reduce the impact of hygroscopicity?

A6: Yes, in drug development, several formulation strategies are used to protect hygroscopic APIs:

  • Film Coating: Applying a polymer film coat to a tablet or particle can act as a physical barrier to moisture.

  • Encapsulation: Enclosing the API within a capsule or microcapsule can shield it from the environment.[15]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture.

  • Appropriate Packaging: Using packaging materials with low water vapor permeability, such as foil pouches or Aclar® films, is crucial for the final product.[15]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Actions & Solutions
Inconsistent Potency/Assay Results Variable water content in the weighed sample.1. Implement strict environmental controls (low humidity) for all handling steps. 2. Routinely determine the water content of the reference standard and sample using Karl Fischer titration. 3. Correct all weight measurements to the anhydrous mass for calculations.
Compound Clumping or Caking in Container Breach in storage integrity; exposure to high humidity.1. Immediately transfer the material to a desiccator over a fresh, active desiccant.[1] 2. If the compound is thermally stable, consider drying under vacuum at a mild temperature. 3. Review storage procedures and ensure all containers are sealed properly.
Unstable, Drifting Balance Reading Active moisture absorption during weighing.1. Minimize the sample's exposure time to ambient air.[16] 2. Use a tared weighing bottle with a lid, only uncapping it briefly to transfer the material.[6] 3. If the problem persists, use a glove box with a controlled inert atmosphere for weighing.[8]
Poor Powder Flow During Formulation High moisture content increasing inter-particle adhesion.1. Dry the material to its optimal moisture content before processing. 2. Manufacture in a humidity-controlled environment.[3] 3. Consider adding glidants or hydrophobic excipients to the formulation.[15]

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine Salts

This protocol uses the "weighing by difference" method to minimize errors from moisture absorption.

Materials:

  • Analytical balance (4 or 5 decimal places)

  • Clean, dry weighing bottle with a ground glass stopper or screw cap

  • Spatula

  • Receiving vessel (e.g., volumetric flask)

  • Tweezers or forceps

Procedure:

  • Preparation: Ensure the balance is calibrated and located in an area free from drafts and vibrations.[16] Place the sealed container of the compound and all necessary equipment into a desiccator for at least 30 minutes to equilibrate.

  • Initial Weighing: Using tweezers, place the clean, dry, and sealed weighing bottle on the balance pan and tare it.

  • Sample Transfer: Remove the weighing bottle from the balance. In a low-humidity environment (if possible), quickly transfer the required amount of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine salt into the weighing bottle using a clean spatula. Immediately and securely seal the bottle.

  • First Measurement: Place the sealed weighing bottle containing the sample back onto the tared balance. Record the stable mass (Mass 1).

  • Dispensing: Quickly remove the stopper and dispense the powder into the receiving vessel. Do not tap the weighing bottle against the vessel to avoid losing any adhered particles.

  • Final Weighing: Immediately reseal the weighing bottle, place it back on the balance, and record the new stable mass (Mass 2).

  • Calculation: The exact mass of the transferred compound is Mass 1 - Mass 2 .

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general outline. Specific parameters should be optimized for your instrument and sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Airtight syringe and needle

  • Sample of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine salt

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be conditioned to a dry state, indicated by a low and stable drift value (e.g., <10 µ g/min ).[13]

  • Sample Preparation: Accurately weigh the hygroscopic sample using the procedure described in Protocol 1. The sample size should be appropriate for the expected water content and the type of KF titration being performed.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. For solids, this is typically done through a sample port. For soluble samples, they can be dissolved in a suitable anhydrous solvent and injected.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the amount of water detected and express it as a percentage or in ppm based on the sample weight entered.

  • Correction Factor: Use the determined water content to calculate the "anhydrous" concentration of your solutions. For example, if a sample has 2.5% water content, 100 mg of the weighed material contains only 97.5 mg of the active compound.

Visualizations

G cluster_storage Storage & Preparation cluster_weighing Weighing (Low Humidity Environment) cluster_dissolution Solution Preparation storage Store in Tightly Sealed Container in Desiccator (2-8°C) equilibrate Equilibrate to Room Temperature in Desiccator storage->equilibrate weigh Weigh Sample by Difference Using a Weighing Bottle equilibrate->weigh kf Take Separate Sample for Karl Fischer Titration weigh->kf Concurrent Analysis calculate Calculate Anhydrous Concentration Using KF Water Content (%) kf->calculate Input Data dissolve Dissolve Weighed Sample in Solvent dissolve->calculate final final calculate->final Proceed with Experiment

Caption: Workflow for handling hygroscopic compounds.

G start Problem Encountered (e.g., Inconsistent Results) check_storage Review Storage Conditions: - Tightly Sealed? - Desiccated? start->check_storage check_handling Review Handling Technique: - Minimized Exposure? - Weighing by Difference? check_storage->check_handling Storage OK improve_storage Action: Improve Storage (e.g., New Desiccant, Reseal) check_storage->improve_storage Storage Issue Found quantify_water Action: Perform Karl Fischer Titration check_handling->quantify_water Handling OK improve_handling Action: Refine Weighing Protocol (e.g., Use Glove Box) check_handling->improve_handling Handling Issue Found correct_calcs Solution: Correct All Calculations for Anhydrous Mass quantify_water->correct_calcs end end correct_calcs->end Problem Resolved improve_storage->start Re-evaluate improve_handling->start Re-evaluate

Caption: Troubleshooting decision tree for hygroscopicity issues.

References

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

  • Lim, Z. F., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?[Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • Google Patents. EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl...
  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • ResearchGate. (2021). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Pharmaffiliates. N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. [Link]

  • Scribd. Handling of Hygroscopic Products System-Technik. [Link]

  • LinkedIn. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. [Link]

  • Division of Research Safety, University of Illinois. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Innoweight. 5 Best Practices for Analytical Balances. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • ARDL. Moisture Content by Karl Fischer Titration. [Link]

  • NCBI - NIH. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]

Sources

Optimization

Optimizing pH conditions for extraction of polar pyrazole amines

Topic: Optimizing pH conditions for extraction of polar pyrazole amines Role: Senior Application Scientist Interface: Technical Support Center (Troubleshooting & FAQs) Welcome. If you are here, you are likely facing the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH conditions for extraction of polar pyrazole amines Role: Senior Application Scientist Interface: Technical Support Center (Troubleshooting & FAQs)

Welcome. If you are here, you are likely facing the "Polarity Trap." You have a pyrazole amine—a molecule that is amphoteric, highly water-soluble, and stubbornly refuses to partition into organic solvents even when you adjust the pH. Standard Liquid-Liquid Extraction (LLE) protocols (DCM/Water) often yield <10% recovery for these scaffolds.

This guide moves beyond basic textbook chemistry to field-proven strategies used in high-throughput ADME and bioanalysis labs. We focus on Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Mixed-Mode Cation Exchange (MCX) .

📚 Section 1: The Fundamentals (Why Standard Methods Fail)

Q: I adjusted my aqueous phase to pH 12 to neutralize the amine, but my recovery with Dichloromethane (DCM) is still near zero. Why?

A: You have addressed the charge but ignored the intrinsic polarity. While pH adjustment neutralizes the molecule (converting


 to 

), polar pyrazole amines often possess a negative LogP (partition coefficient) even in their neutral state due to hydrogen bond donors/acceptors on the pyrazole ring.
  • The Science: At pH 12, your molecule is neutral (

    
    ). However, if 
    
    
    
    , the concentration in water is still 10x higher than in the organic phase.
  • The Fix: You cannot rely on simple partitioning. You must either force the molecule out of the water (SALLE) or actively pull it onto a solid support (SPE).

Q: What is the optimal pH window for these extractions?

A: It depends on the method:

  • For LLE (SALLE): pH 10.0 – 12.0 . You need the molecule to be neutral to reduce water solubility, even if it remains polar.

  • For SPE (MCX): pH 2.0 – 4.0 . You need the molecule to be positively charged to bind to the cation exchange resin.[1]

🧪 Section 2: Liquid-Liquid Extraction (Optimization via SALLE)

Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) Recommended for: High-concentration samples (>1 µg/mL) or when SPE is too costly.

Standard LLE fails because water-immiscible solvents (Hexane, DCM) are too non-polar. SALLE uses Acetonitrile (ACN) —which is normally miscible with water—and forces it to separate by adding high concentrations of salt.

Step-by-Step Workflow:

  • Sample Prep: Take 500 µL of plasma/aqueous sample.

  • pH Adjustment: Add 50 µL of 1.0 M NaOH (Target pH > 10).

    • Why: Ensures the pyrazole amine is in its neutral (least water-soluble) state.

  • Solvent Addition: Add 1000 µL of Acetonitrile .

    • Note: At this stage, the mixture is one phase.

  • Salting Out: Add 200–300 mg of NaCl or Ammonium Sulfate .

    • Mechanism:[1][2][3] The hydration shells of the salt ions "steal" the water, forcing the ACN (and your polar drug) to phase separate.

  • Extraction: Vortex vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Collection: Remove the top organic layer (ACN).

Data Summary: Solvent Performance for Polar Amines

Solvent SystemPhase SeparationRecovery of Polar Amines (LogP < 0)Notes
DCM / Water ExcellentPoor (< 20%)Solvent is too non-polar to solvate the amine.
EtOAc / Water GoodModerate (40-60%)Better, but polar amines still prefer water.
ACN / Water + NaCl Induced High (> 85%) Recommended. ACN solvates polar species well.
🧬 Section 3: Solid Phase Extraction (The Gold Standard)

Q: My sample is dirty (plasma/urine) and I need high sensitivity. LLE is too messy.

A: Switch to Mixed-Mode Cation Exchange (MCX) . This is the only robust method for polar bases. It utilizes a dual-retention mechanism:

  • Cation Exchange: Grabs the charged amine (

    
    ).
    
  • Reverse Phase: Holds the hydrophobic core.

Protocol: MCX Optimization

  • Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).

  • Sample Pre-treatment: Dilute 1:1 with 0.1% Formic Acid (aq) . Final pH should be ~3.0.

The "Catch and Release" Workflow:

MCX_Extraction Start Sample (pH 3) Analyte is Positively Charged (BH+) Load LOAD Analyte binds to SO3- groups Start->Load Retention via Ionic Interaction Wash1 WASH 1 (Acidic) 0.1% Formic Acid Removes proteins/hydrophilics Load->Wash1 Analyte stays locked Wash2 WASH 2 (Organic) 100% Methanol Removes neutrals/acids Wash1->Wash2 Analyte stays locked Elute ELUTE (Basic) 5% NH4OH in MeOH Neutralizes BH+ to B Releases Analyte Wash2->Elute pH Swing (Break Ionic Bond)

Figure 1: The "Catch and Release" logic of Mixed-Mode Cation Exchange. Note that the organic wash (Wash 2) can be aggressive (100% MeOH) because the analyte is ionically locked to the sorbent.

🛠 Section 4: Troubleshooting & FAQs

Q: I am seeing "Breakthrough" (analyte lost during loading) on my MCX cartridge.

A: This is almost always a pH or capacity issue.

  • Check 1: Is your loading pH < 4? If the pH is near the pKa of the pyrazole (approx 4.0 for the ring nitrogen), 50% of your molecules are neutral and won't bind to the cation exchanger. Acidify to pH 2.5.

  • Check 2: Are you using high salt buffers? High

    
     concentrations compete with your drug for the binding sites. Dilute samples with pure water/acid, not PBS.
    

Q: My recovery is low during the Elution step.

A: The interaction between the pyrazole and the sulfonic acid group on the resin is very strong.

  • Solution: Ensure your elution solvent is basic enough.[1] Use 5% Ammonium Hydroxide (NH4OH) in Methanol.[2][4]

  • Tip: Prepare the elution solvent fresh daily. Ammonia is volatile; if it evaporates, the pH drops, and the drug stays stuck on the column.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Emulsions in LLE High pH saponifying lipids in matrix.Switch to SALLE (ACN/Salt) or add a filtration step.
Low Recovery (LLE) Analyte is too polar (LogP < 0).Use ACN/NaCl (SALLE) or 4:1 DCM:Isopropanol.
Low Recovery (SPE) Elution pH too low.Use 5% NH4OH in MeOH.[2][4][5] Soak cartridge for 1 min before eluting.
Interfering Peaks Wash steps too weak.In MCX, use 100% MeOH for Wash 2. The drug is ionically bound and won't wash off.
📊 Decision Tree: Choosing Your Method

Method_Selection Start Start: Polar Pyrazole Extraction SampleType Sample Matrix? Start->SampleType Clean Water/Buffer (Clean) SampleType->Clean Dirty Plasma/Urine (Dirty) SampleType->Dirty Conc Concentration? Clean->Conc MCX Use SPE (MCX) Load pH 3 / Elute pH 11 Dirty->MCX Cleanup needed HighConc > 1 µg/mL Conc->HighConc LowConc < 100 ng/mL Conc->LowConc LLE Use LLE (DCM:IPA 4:1) pH 12 HighConc->LLE If LogP > 0 SALLE Use SALLE (ACN + NaCl) pH 12 HighConc->SALLE If LogP < 0 LowConc->MCX Enrichment needed

Figure 2: Decision logic for selecting between LLE, SALLE, and SPE based on matrix complexity and analyte polarity.

🔗 References
  • Sigma-Aldrich. (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[2][4]Link

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.Link

  • Majors, R. E. (2020). Salting-out Liquid-Liquid Extraction (SALLE).[6][7][8] LCGC International. Link

  • Biotage. (2023).[1][9] When should I choose a mixed-mode SPE?Link

  • National Center for Biotechnology Information. (2023). 3-Aminopyrazole Compound Summary. PubChem. Link

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Profiling: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine vs. Structural Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9) Executive Summary & Structural Rationale N-Methyl-3-(1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9)

Executive Summary & Structural Rationale

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (1[1]) is a highly polar, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Accurate mass spectrometry (MS) characterization of this compound is critical for pharmacokinetic profiling, metabolite identification, and impurity tracking.

Because this molecule contains both an aromatic pyrazole ring and a secondary aliphatic amine, its behavior in a mass spectrometer is governed by competing ionization and cleavage mechanisms. This guide provides an objective, data-driven comparison of the MS/MS fragmentation pattern of CAS 1007488-78-9 against its primary and tertiary amine structural analogs, establishing a self-validating framework for its analytical identification.

Mechanistic Fragmentation Pathways (The "Why")

In positive electrospray ionization (ESI+), the protonation of CAS 1007488-78-9 predominantly occurs at the secondary aliphatic amine rather than the pyrazole nitrogens. This is dictated by the higher gas-phase basicity of the alkylamine. The resulting precursor ion


 at m/z 140.12 undergoes three primary collision-induced dissociation (CID) pathways depending on the applied collision energy:
  • Pathway A (Alpha-Cleavage): The most energetically favorable pathway at low collision energies is the alpha-cleavage of the alkyl chain adjacent to the secondary amine, yielding a highly stable N-methylmethaniminium ion at m/z 44.05. As noted in foundational mass spectrometry studies, alkylamine fragment ions exhibit exceptionally high positive mass defects, effectively allowing facile discrimination of this compound class in complex mixtures (2[2]).

  • Pathway B (Neutral Loss): Cleavage of the C-N bond yields the loss of neutral methylamine (CH

    
    NH
    
    
    
    , 31 Da), generating an allyl-pyrazole cation at m/z 109.05.
  • Pathway C (Heterocyclic Ring Opening): At elevated normalized collision energies (NCE > 40), the pyrazole ring itself undergoes fragmentation. Established principles of mass spectrometry dictate that the pyrazole ring typically undergoes fragmentation through the loss of a nitrogen molecule (N

    
    ) or hydrogen cyanide (HCN) (3[3]). For CAS 1007488-78-9, the m/z 109.05 intermediate loses HCN (27 Da) to form a terminal fragment at m/z 82.04.
    

MS_Fragmentation M [M+H]+ m/z 140.12 CAS 1007488-78-9 F1 m/z 109.05 [M+H - CH3NH2]+ M->F1 Neutral Loss (31 Da) - CH3NH2 F2 m/z 44.05 [CH2=NHCH3]+ M->F2 Alpha-Cleavage Charge Retention on Amine F3 m/z 69.04 [Pyrazole+H]+ M->F3 C-N Bond Cleavage Charge Retention on Pyrazole F4 m/z 82.04 [m/z 109 - HCN]+ F1->F4 Ring Fragmentation - HCN (27 Da)

Diagnostic MS/MS fragmentation pathways for CAS 1007488-78-9.

Comparative MS/MS Performance: CAS 1007488-78-9 vs. Analogs

To objectively evaluate the diagnostic utility of these fragments, we must compare CAS 1007488-78-9 (Secondary Amine) with two closely related alternatives:

  • Analog 1: 3-(1H-pyrazol-1-yl)propan-1-amine (CAS 129854-34-8) – Primary Amine

  • Analog 2: N,N-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine – Tertiary Amine

Table 1: High-Resolution MS/MS Diagnostic Ion Comparison

CompoundAmine TypePrecursor Ion

Alpha-Cleavage IonNeutral Amine Loss IonRing Fragmentation
CAS 129854-34-8 Primarym/z 126.10m/z 30.03m/z 109.05 (-NH

)
m/z 82.04 (-HCN)
CAS 1007488-78-9 Secondarym/z 140.12m/z 44.05m/z 109.05 (-CH

NH

)
m/z 82.04 (-HCN)
Dimethyl Analog Tertiarym/z 154.13m/z 58.07m/z 109.05 (-(CH

)

NH)
m/z 82.04 (-HCN)

Key Insight: The m/z 109.05 and m/z 82.04 ions are conserved across all three analogs, confirming the presence of the 3-(1H-pyrazol-1-yl)propyl core. The distinguishing feature is the alpha-cleavage ion (m/z 30 vs 44 vs 58), which definitively identifies the degree of amine methylation.

Experimental Protocol: High-Resolution ESI-MS/MS Workflow

Causality Check: Why not use standard Reversed-Phase (C18) LC? Low-molecular-weight, highly polar aliphatic amines exhibit poor retention on C18 stationary phases. While ion-pairing agents can improve retention, they severely suppress ESI signals and cause microheterogeneity in the solvent system (4[4]). Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) system is mandatory for this protocol to ensure self-validating, reproducible retention and high-sensitivity ionization.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the CAS 1007488-78-9 analytical standard in 90:10 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. (Rationale: High organic content is required to promote initial retention on the HILIC column).

  • Chromatographic Separation: Inject 2 µL onto a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 95% B for 1 min, followed by a linear gradient to 50% B over 4 mins.

  • Ionization (ESI+): Operate the mass spectrometer in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition (CID): Perform targeted MS/MS using a High-Resolution Orbitrap or Q-TOF mass spectrometer. Apply stepped Normalized Collision Energies (NCE) of 20, 40, and 60 eV. (Rationale: Stepped NCE captures both fragile alkylamine fragments at low CE and robust pyrazole ring-opening events at high CE).

LC_MS_Workflow S1 Sample Prep (0.1% FA in ACN/H2O) S2 HILIC Chromatography (Amide Column) S1->S2 S3 ESI(+) Ionization (Capillary: 3.5 kV) S2->S3 S4 CID Fragmentation (NCE: 20, 40, 60) S3->S4 S5 High-Res Mass Spec (Mass Accuracy < 5 ppm) S4->S5

Step-by-step HILIC-MS/MS experimental workflow for polar aliphatic amines.

References

  • Pharmaffiliates. "N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | Pharmaffiliates.
  • Analytical Chemistry - ACS Publications. "Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS: Very High Positive Mass Defects of Alkylamine Ions as Powerful Diagnostic Tools for Identification and Structural Elucidation.
  • Benchchem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • bioRxiv. "LC-MS analysis of RNA through hydrogen bonding of alkylamines.

Sources

Comparative

HPLC Method Development for Polar Pyrazole Derivatives: A Comparative Guide

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Technical comparison of separation modes, experimental protocols, and troubleshooting strategies.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Technical comparison of separation modes, experimental protocols, and troubleshooting strategies.

The "Pyrazole Problem" in Chromatography

Pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant) but present a distinct "double-trouble" challenge in HPLC method development:

  • High Polarity: Many bioactive derivatives possess low LogP values, leading to poor retention (k' < 1) on standard alkyl-bonded phases (C18).

  • Basic Nitrogen Interactions: The pyrazole ring (pKa ~2.5 for the parent, but often higher in derivatives) acts as a Lewis base. It interacts avidly with residual acidic silanols on the silica support, causing severe peak tailing (As > 1.5) and variable retention times.

This guide moves beyond the standard "try a C18" approach, comparing three distinct separation strategies: Polar-Embedded Reversed-Phase (RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .

Strategic Comparison: Selecting the Right Mode

The following table synthesizes performance metrics typical of polar pyrazole analysis. Data is derived from comparative method development workflows (e.g., Agilent, Phenomenex, and academic literature).

Table 1: Comparative Performance Matrix
FeatureStandard C18 (Control) Polar-Embedded C18 HILIC Mixed-Mode (RP/Cation-Ex)
Primary Mechanism Hydrophobic InteractionHydrophobic + H-Bonding / ShieldingPartitioning (Water layer)Hydrophobic + Electrostatic
Retention (Polar Pyrazoles) Poor (k' < 1.0 often)Moderate to Good (k' 2–5)Excellent (k' > 5)Tunable (High Retention)
Peak Symmetry (Tailing Factor) Poor (1.5 – 2.5)Excellent (1.0 – 1.2)Good (1.1 – 1.3)Variable (pH dependent)
Aqueous Stability Low (Phase collapse >95% water)High (100% Aqueous stable)N/A (High organic required)High
MS Sensitivity ModerateHigh (allows lower organic)Highest (High organic desolvation)Moderate (Non-volatile buffers often needed)
Equilibration Time Fast (< 10 CV)Fast (< 10 CV)Slow (> 20 CV)Moderate (10–15 CV)

Expert Insight: For most pharmaceutical screening, Polar-Embedded C18 is the "Goldilocks" solution—offering sufficient retention without the long equilibration times of HILIC or the complex method optimization of Mixed-Mode.

Decision Logic & Workflow

Do not guess. Use the physicochemical properties of your derivative to drive column selection.

MethodSelection Start Start: Pyrazole Derivative CheckLogP Check LogP & pKa Start->CheckLogP IsPolar Is LogP < 0? CheckLogP->IsPolar IsBasic Is pKa > 6? IsPolar->IsBasic No (LogP > 0) HILIC HILIC Mode (Bare Silica or Zwitterionic) IsPolar->HILIC Yes (Very Polar) StandardC18 Standard C18 (High pH Buffer) IsBasic->StandardC18 No (Neutral/Weak Base) PolarEmbedded Polar-Embedded C18 (100% Aqueous Capable) IsBasic->PolarEmbedded Yes (Basic) MixedMode Mixed-Mode (C18 + SCX) PolarEmbedded->MixedMode If Resolution Fails

Figure 1: Decision tree for selecting the stationary phase based on analyte hydrophobicity (LogP) and basicity (pKa).

Experimental Protocols

Protocol A: The Robust Workhorse (Polar-Embedded RP)

Best for: General screening of pyrazole libraries where LogP is 0–2.

Rationale: Polar-embedded phases (e.g., amide or carbamate groups within the alkyl chain) shield silanols and allow 100% aqueous mobile phases, preventing "phase collapse" (dewetting) common with standard C18.

  • Column: Polar-embedded C18 (e.g., Phenomenex Luna Omega Polar C18 or Thermo Accucore Polar Premium), 100 x 2.1 mm, 2.6 µm (solid core) or 3 µm (fully porous).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

    • Why pH 3.8? It buffers well and ensures the pyrazole nitrogen is protonated (if basic), but the polar-embedded group prevents exclusion.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold essential for polar retention)

    • 7.0 min: 90% B

    • 8.0 min: 90% B

    • 8.1 min: 5% B

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Protocol B: The "Un-Retainable" Solution (HILIC)

Best for: Highly polar pyrazoles (LogP < 0) or glycosylated derivatives.

Rationale: HILIC creates a water-rich layer on the silica surface.[1][2] Polar analytes partition into this layer. Acetonitrile acts as the weak solvent here.[1]

  • Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (Total pH ~5.8).

    • Note: High organic content is the "weak" solvent.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (pH 5.8).

    • Why Acetate? Better solubility in high organic than phosphate; pH 5.8 promotes ionization of acidic silanols (negative charge) which can retain cationic pyrazoles via electrostatic attraction (secondary mechanism).

  • Gradient:

    • 0 min: 100% A (High ACN)

    • 10.0 min: 50% A

    • Re-equilibration: MUST be at least 20 column volumes. HILIC water layers form slowly.

Troubleshooting & Optimization

Issue: Peak Tailing (As > 1.5)
  • Cause: Interaction between the protonated pyrazole nitrogen and deprotonated silanols (

    
    ).
    
  • Fix 1 (Low pH Strategy): Lower Mobile Phase pH to < 2.5 using 0.1% TFA. This protonates the silanols (

    
    ), neutralizing the surface. Warning: TFA suppresses MS signal.
    
  • Fix 2 (High pH Strategy): If using a hybrid particle column (e.g., Waters BEH, Agilent Poroshell HPH), raise pH to 10 using Ammonium Hydroxide. This neutralizes the pyrazole base, eliminating the ion-exchange interaction.

Issue: Retention Time Shift
  • Cause: In HILIC, this is often due to insufficient equilibration or "phase collapse" in RP.

  • Fix: In HILIC, ensure the sample diluent matches the starting mobile phase (high ACN). Injecting a water-dissolved sample into a HILIC column disrupts the water layer and ruins peak shape.

Troubleshooting Problem Problem: Peak Tailing CheckpH Check Mobile Phase pH Problem->CheckpH LowpH pH < 3.0 CheckpH->LowpH MidpH pH 3.0 - 7.0 CheckpH->MidpH HighpH pH > 8.0 CheckpH->HighpH ActionLow Add 0.05% TFA (Suppress Silanols) LowpH->ActionLow ActionMid Switch to Polar-Embedded or Salt Additive MidpH->ActionMid ActionHigh Verify Column Stability (Hybrid Silica Only) HighpH->ActionHigh

Figure 2: Troubleshooting logic for peak tailing in pyrazole analysis.

References

  • Chandrasekar, R. et al. (2014). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. Link

  • Agilent Technologies. (2018). "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overview. Link

  • Phenomenex. (2023). "Luna Omega Polar C18 for Polar Compounds."[3] Phenomenex Product Guide. Link

  • Thermo Fisher Scientific. "Separation of Curcuminoids from Turmeric – Comparison of Polar Embedded and C18 Solid HPLC Core Columns." Thermo Application Note. Link

  • Bayer, M. et al. (2020). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." ResearchGate / Environmental Science. Link

Sources

Validation

Technical Comparison Guide: Infrared (IR) Spectroscopy of Pyrazole Amines

Executive Summary Product Focus: Aminopyrazoles (3-aminopyrazole, 4-aminopyrazole, 5-aminopyrazole).[1][2] Application: Structural elucidation, tautomeric differentiation, and purity analysis in drug discovery.[2] Verdic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Aminopyrazoles (3-aminopyrazole, 4-aminopyrazole, 5-aminopyrazole).[1][2] Application: Structural elucidation, tautomeric differentiation, and purity analysis in drug discovery.[2] Verdict: Infrared spectroscopy provides a superior, time-resolved "snapshot" of the tautomeric equilibrium in aminopyrazoles compared to NMR, which often yields averaged signals due to rapid proton exchange. This guide details the spectral fingerprints required to distinguish the thermodynamically stable 3-aminopyrazole from its 5-amino tautomer and the structurally distinct 4-aminopyrazole.

Critical Analysis: The Tautomeric Challenge

In the context of drug development, the specific isomer of an aminopyrazole scaffold dictates ligand-binding affinity. A major analytical challenge is the prototropic tautomerism between 3-aminopyrazole (3-AP) and 5-aminopyrazole (5-AP).[2]

The "Performance" of IR vs. NMR
  • NMR Limitation: In solution (e.g., DMSO-

    
    ), rapid proton exchange often results in a single set of averaged signals for the 3-AP and 5-AP species, obscuring the true ratio of species present at the binding site.
    
  • IR Advantage: Vibrational transitions occur on the femtosecond timescale (

    
     s), far faster than the proton transfer rate. Consequently, IR spectroscopy captures distinct signals for both tautomers simultaneously, allowing for a precise "frozen" assessment of the tautomeric population.
    
Thermodynamic Stability

Experimental matrix-isolation data and DFT calculations confirm that 3-aminopyrazole (3-AP) is the thermodynamically favored tautomer over 5-AP by approximately 10.7 kJ/mol .[1][2] This stability arises from the more efficient


-electron delocalization in the 3-AP form, where the exocyclic amine lone pair aligns effectively with the pyrazole ring system.

Characteristic Spectral Peaks: Comparative Data

The following data synthesizes experimental results from solid-state (KBr) and matrix-isolation studies.

Table 1: Diagnostic IR Bands for Pyrazole Amine Isomers
Functional GroupVibration Mode3-Aminopyrazole (3-AP) 5-Aminopyrazole (5-AP) 4-Aminopyrazole (4-AP) Differentiation Logic
Primary Amine (

)
Asym.[2] Stretch (

)
3410 – 3440 cm⁻¹ 3460 – 3490 cm⁻¹3380 – 3420 cm⁻¹3-AP amine is more planar/conjugated, lowering

. 5-AP amine is pyramidal.[2]
Primary Amine (

)
Sym. Stretch (

)
3320 – 3350 cm⁻¹ 3360 – 3390 cm⁻¹3290 – 3330 cm⁻¹4-AP typically shows sharper bands due to higher symmetry (

approx).[2]
Ring Nitrogen (

)
Stretch (

)
3100 – 3250 cm⁻¹ (Broad)3100 – 3250 cm⁻¹ (Broad)3100 – 3200 cm⁻¹ (Broad)Broadened significantly by H-bonding in solid state.[2]
Exocyclic

Stretch (

)
1280 – 1310 cm⁻¹ 1250 – 1280 cm⁻¹1220 – 1260 cm⁻¹3-AP has higher bond order (amidine-like resonance) vs. 4-AP (enamine-like).[2]
Ring

Stretch (

)
1580 – 1595 cm⁻¹ 1560 – 1575 cm⁻¹1600 – 1615 cm⁻¹4-AP lacks the direct N-C-N resonance, shifting this band higher.
Ring Breathing Skeletal950 – 1000 cm⁻¹ 930 – 980 cm⁻¹1050 – 1080 cm⁻¹Diagnostic for substitution pattern (3,5- vs 4-sub).[2]

Note: Wavenumbers are approximate for solid-state (KBr) samples. Solution-phase spectra will show sharper bands shifted to higher frequencies due to reduced intermolecular Hydrogen bonding.[2]

Structural Deep Dive

The Amidine vs. Enamine Character

The core differentiator between the 3/5-isomers and the 4-isomer is the electronic environment of the exocyclic nitrogen.

  • 3-Aminopyrazole (Amidine-like): The amino group is attached to a carbon adjacent to a ring nitrogen (

    
    ).[2] This allows for strong resonance contributions where the exocyclic 
    
    
    
    bond acquires double-bond character.[2]
    • Spectral Consequence: Higher frequency exocyclic

      
       stretch (~1300 cm⁻¹) and lower frequency amine 
      
      
      
      stretch due to conjugation.[2]
  • 4-Aminopyrazole (Enamine-like): The amino group is attached to a carbon between two other carbons (

    
    ).[2] The resonance is less effective compared to the amidine system.
    
    • Spectral Consequence: Lower frequency exocyclic

      
       stretch (~1240 cm⁻¹) and distinct ring breathing modes.[2]
      
Tautomer Identification (3-AP vs 5-AP)

In the 3-AP tautomer, the amine group adopts a nearly planar geometry to maximize overlap with the ring


-system. In the 5-AP tautomer, steric repulsion between the amine hydrogens and the adjacent ring 

forces the amine group into a pyramidal geometry.
  • Diagnostic: Look for the separation between

    
     and 
    
    
    
    of the
    
    
    group. A larger separation often indicates the pyramidal geometry of the 5-AP minor tautomer.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity when analyzing these hygroscopic and reactive compounds, follow this strict protocol.

Phase 1: Sample Preparation (KBr Pellet Method)
  • Rationale: KBr pellets are preferred over ATR for detailed fingerprinting of tautomers because they allow for transmission analysis of the bulk crystal lattice, where H-bonding networks are stabilized.

  • Desiccation: Dry the aminopyrazole sample in a vacuum desiccator over

    
     for 4 hours. Amines are hygroscopic; water peaks (3400 cm⁻¹ broad) will obscure the critical N-H stretch region.
    
  • Grinding: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until the powder is uniform and non-reflective (particle size < wavelength of IR light to minimize scattering).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum to remove trapped air/moisture.[2]

Phase 2: Data Acquisition & Validation[2]
  • Background Scan: Collect a background spectrum of the empty chamber (or pure KBr pellet) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .[2]
  • Acquisition: Scan range 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Self-Validation Step (The "Water Check"):

    • Check: Is there a broad, shapeless hump centered at 3400 cm⁻¹?

    • Action: If yes, the sample is wet.[2] The specific

      
       doublets (3410/3320 cm⁻¹) will be merged. Reject data and re-dry. 
      
    • Check: Is the baseline sloping significantly at 4000 cm⁻¹?

    • Action: If yes, particle size is too large (scattering).[2] Regrind and re-press.

Decision Logic & Workflow Diagram

G Start Unknown Pyrazole Amine Sample Prep Prepare Dry KBr Pellet (Vacuum Desiccation) Start->Prep Acquire Acquire IR Spectrum (4000-400 cm⁻¹) Prep->Acquire CheckWater Validation: Broad OH band at ~3400 cm⁻¹? Acquire->CheckWater Redry Re-dry Sample CheckWater->Redry Yes Region1 Analyze 1500-1650 cm⁻¹ Region (Ring C=N / C=C) CheckWater->Region1 No (Pass) Redry->Prep IsomerCheck C=N Band Position? Region1->IsomerCheck Path4AP Band > 1600 cm⁻¹ (Enamine Character) IsomerCheck->Path4AP High Freq Path35AP Band < 1595 cm⁻¹ (Amidine Character) IsomerCheck->Path35AP Low Freq Result4AP Identify: 4-Aminopyrazole Path4AP->Result4AP Region2 Analyze 3300-3500 cm⁻¹ Region (NH₂ Stretching) Path35AP->Region2 TautomerCheck NH₂ Band Profile Region2->TautomerCheck Result3AP Identify: 3-Aminopyrazole (Major Tautomer) Lower ν (Conj.) TautomerCheck->Result3AP Planar/Conj Result5AP Identify: 5-Aminopyrazole (Minor Tautomer) Higher ν (Pyramidal) TautomerCheck->Result5AP Pyramidal

Figure 1: Decision tree for the structural identification of aminopyrazoles via IR spectroscopy. Note the critical validation step for moisture, which is the most common cause of misinterpretation in amine analysis.

References

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299.[2] [Link]

  • NIST Chemistry WebBook. 4-Aminopyrazole Spectral Data. [Link][2]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link][2]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

Sources

Comparative

High-Fidelity QC Standards: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (&gt;98%)

Topic: QC criteria for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine >98% purity Content Type: Publish Comparison Guide Executive Summary N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS: 1007488-78-9) is a critical bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC criteria for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine >98% purity Content Type: Publish Comparison Guide

Executive Summary

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS: 1007488-78-9) is a critical bifunctional building block in medicinal chemistry, widely employed as a linker in the synthesis of kinase inhibitors (e.g., JAK, RET) and GPCR ligands.[1][2][3] Its structure—a pyrazole "head" connected by a propyl linker to a secondary amine "tail"—serves as a versatile scaffold for fragment-based drug design.

However, commercial "technical grade" (95%) batches frequently contain specific process-related impurities—most notably tertiary amine dimers and unreacted halides—that act as silent killers in downstream amide couplings and nucleophilic substitutions.

This guide defines the >98% Purity Standard , contrasting it with lower-grade alternatives, and provides an actionable Quality Control (QC) framework to ensure reproducibility in late-stage drug development.

Part 1: The Purity Imperative (Comparison Analysis)

The difference between 95% and 98% purity is not merely 3%; it is often the difference between a clean reaction and a difficult chromatographic separation.

Comparative Performance: >98% Grade vs. Technical Grade (95%)
FeatureHigh-Purity Grade (>98%) Technical Grade (95%) Impact on Drug Discovery
Primary Impurity <0.5% Tertiary Amine Dimer2–4% Tertiary Amine DimerStoichiometry Drift: The dimer is non-nucleophilic in amide couplings but consumes acid/catalyst, altering reaction kinetics.
Halide Content <0.1% (Ion Chromatography)1–3% Residual Cl/BrCatalyst Poisoning: Residual alkyl halides can quaternize the product or poison Pd-catalysts in subsequent cross-couplings.
Water Content <0.5% (Strictly Dry)Variable (Hygroscopic)Reagent Hydrolysis: Excess water hydrolyzes sensitive acid chlorides or activated esters used in the next step.[4]
Appearance Clear, Colorless Oil / White SolidYellow/Orange OilOxidation Indicators: Color indicates N-oxide formation or polymerization precursors.[4]
The "Hidden" Impurity: The Dimer Trap

In the standard synthesis (nucleophilic substitution of methylamine), the most persistent impurity is the tertiary amine dimer (Bis-alkylation).[4]

  • Mechanism: The product secondary amine competes with methylamine for the alkyl halide starting material.[4]

  • Consequence: This impurity is structurally similar to the product but lacks the reactive N-H proton. In library synthesis, it carries through as a "ghost" contaminant, inflating yield calculations but reducing biological potency.

Part 2: Critical Quality Attributes (CQA) & Specifications

To validate a batch of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine, the following specification sheet should be adopted.

Standard Specification Sheet (>98% Grade)
TestMethodAcceptance CriteriaRationale
Appearance VisualClear colorless liquid or white low-melting solidDiscoloration implies oxidation or carbamate formation (CO2 absorption).
Identification 1H-NMR (DMSO-d6)Conforms to structure; No extra alkyl peaksConfirms structure and detects trace solvents.
Assay (Purity) HPLC (UV @ 210 nm)≥ 98.0% (Area %) Ensures main peak integrity.
Amine Content Potentiometric Titration98.0 – 102.0%Distinguishes active secondary amine from non-reactive tertiary impurities.[4]
Water Content Karl Fischer (KF)≤ 0.5% w/wPrevents hydrolysis in downstream coupling.[4]
Residual Solvents GC-HeadspaceMeets ICH Q3C LimitsCritical for biological toxicity assays.
Part 3: Experimental Protocols
1. High-Resolution HPLC Method

Standard reverse-phase methods often fail to retain this polar amine. A buffered ion-pairing method is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 210 nm (Pyrazole absorption) and 254 nm.

  • Retention Logic: The TFA forms a salt with the amine, increasing retention on the hydrophobic C18 phase.[4]

2. 1H-NMR Interpretation (Diagnostic Peaks)

Solvent: CDCl3 or DMSO-d6

  • Pyrazole Protons: Three distinct signals.[4][6]

    • 
       ~7.5 ppm (d, 1H, H-3)
      
    • 
       ~7.4 ppm (d, 1H, H-5)
      
    • 
       ~6.2 ppm (t, 1H, H-4)
      
  • Linker:

    • 
       ~4.2 ppm (t, 2H, N-CH2-): Diagnostic for N1-alkylation.
      
    • 
       ~2.5 ppm (t, 2H, -CH2-NH-): Adjacent to amine.[7]
      
  • N-Methyl:

    • 
       ~2.4 ppm (s, 3H): Critical.  If this peak is split or has a shoulder, it indicates a mixture of salt forms or rotamers. If a second singlet appears nearby, suspect the tertiary amine impurity .
      
Part 4: Visualizing the Impurity Landscape

The following diagram maps the formation of the critical "Dimer" impurity during synthesis, highlighting why QC must focus on separating the Secondary Amine (Target) from the Tertiary Amine (Impurity).

G Start1 1-(3-Chloropropyl)-1H-pyrazole Target TARGET PRODUCT Secondary Amine (>98% Desired) Start1->Target Primary Substitution (Fast) Impurity CRITICAL IMPURITY Tertiary Amine Dimer (<2% Desired) Start1->Impurity + Target Molecule Reagent Methylamine (MeNH2) (Excess) Reagent->Target Target->Impurity Secondary Substitution (Competes if MeNH2 low) QC QC CHECKPOINT HPLC & Titration Target->QC Impurity->QC

Caption: Reaction pathway showing the origin of the critical tertiary amine dimer impurity. Insufficient excess of methylamine leads to the target product reacting with the starting material.

Part 5: Handling & Storage (The "Self-Validating" System)

To maintain >98% purity after opening the bottle, researchers must treat this molecule as a "Living Reagent."

  • The CO2 Trap: Secondary amines greedily absorb atmospheric CO2 to form carbamates (white crust).[4]

    • Protocol: Always purge the headspace with Argon/Nitrogen before resealing.

    • Validation: If the liquid turns cloudy or solidifies upon standing in air, it has degraded.

  • Hygroscopicity:

    • Protocol: Store at 2–8°C in a desiccator.

    • Validation: Check water content by KF if the stoichiometry in the next step is sensitive (e.g., using NaH or n-BuLi).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965620, N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Retrieved from [Link]

  • European Medicines Agency (2023). Nitrosamine impurities in human medicinal products (EMA/409815/2020).[4] (Reference for secondary amine handling and nitrosamine risk). Retrieved from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity.[4] Turk J Pharm Sci. (Demonstrates synthesis and handling of pyrazole-propyl-amine scaffolds). Retrieved from [Link]

Sources

Validation

Distinguishing N1- vs. N2-Alkylated Pyrazole Isomers: A Definitive Guide

This guide provides a definitive technical framework for distinguishing between N1-alkylated (1,3-disubstituted) and N2-alkylated (1,5-disubstituted) pyrazole isomers. It is designed for medicinal chemists and structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical framework for distinguishing between N1-alkylated (1,3-disubstituted) and N2-alkylated (1,5-disubstituted) pyrazole isomers. It is designed for medicinal chemists and structural biologists requiring high-confidence structural assignment.

Executive Summary: The Regioselectivity Challenge

The alkylation of unsymmetrical pyrazoles (e.g., 3-substituted-1H-pyrazoles) typically yields a mixture of two regioisomers: the 1,3-disubstituted isomer (N1-alkylation) and the 1,5-disubstituted isomer (N2-alkylation).

  • 1,3-Isomer (Distal Alkylation): Thermodynamically preferred in many cases; less sterically hindered.

  • 1,5-Isomer (Proximal Alkylation): Often formed under kinetic control or when specific directing groups are present; sterically congested if the C5 substituent is bulky.

Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide outlines a self-validating workflow using NMR spectroscopy as the primary analytical tool, supported by synthetic logic and chromatographic behavior.

Strategic Decision Workflow

The following decision tree outlines the logical progression from crude reaction mixture to definitive structural assignment.

Pyrazole_Assignment Start Crude Alkylation Mixture TLC TLC/HPLC Analysis (Check for 2 spots) Start->TLC Separation Isolate Pure Isomers TLC->Separation Separable? H1_NMR 1H NMR (1D) Check Symmetry & Shifts Separation->H1_NMR NOESY 2D NOESY/ROESY (The 'Smoking Gun') H1_NMR->NOESY Ambiguous? HMBC 2D HMBC (Connectivity Check) NOESY->HMBC NOE inconclusive Assignment Final Structural Assignment NOESY->Assignment Clear NOE observed HMBC->Assignment

Figure 1: Strategic workflow for assigning pyrazole regiochemistry.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the most reliable method for distinguishing these isomers without X-ray crystallography. The distinction relies on spatial proximity (NOE) and long-range coupling (HMBC).

A. 2D NOESY / ROESY (Spatial Proximity)

This is the definitive method . You are looking for a cross-peak (correlation) between the protons of the N-alkyl group and the protons of the substituent at position 5 (C5).

  • 1,5-Isomer (Proximal): The N-alkyl group is spatially close to the C5-substituent.

    • Observation: Strong NOE correlation between N-CH protons and C5-substituent protons (e.g., ortho-protons of a phenyl ring or methyl protons).

  • 1,3-Isomer (Distal): The N-alkyl group is spatially close to the proton at C5 (H5), which is usually a singlet or doublet on the aromatic ring.

    • Observation: Strong NOE correlation between N-CH protons and the pyrazole H5 proton . There is NO correlation to the C3-substituent.

NOE_Interaction cluster_13 1,3-Isomer (N1-Alkylated) cluster_15 1,5-Isomer (N2-Alkylated) N1_Me N-Methyl H5 H5 (Ring Proton) N1_Me->H5 Strong NOE C3_R C3-Substituent N1_Me->C3_R No NOE N2_Me N-Methyl C5_R C5-Substituent N2_Me->C5_R Strong NOE H3 H3 (Ring Proton) N2_Me->H3 No NOE

Figure 2: Expected NOE correlations for 1,3- vs. 1,5-dimethyl-pyrazole derivatives.

B. 2D HMBC (Long-Range Connectivity)

If NOESY is ambiguous (e.g., if substituents lack protons), HMBC provides connectivity data via


 couplings.
  • Identify the N-alkyl protons .

  • Look for a 3-bond coupling (

    
    ) to a pyrazole ring carbon.
    
    • 1,3-Isomer: N-alkyl protons couple to C5 . (Verify C5 assignment via HSQC; C5 is usually upfield of C3).

    • 1,5-Isomer: N-alkyl protons couple to C5 (which now bears the substituent).

    • differentiation: You must independently identify C3 and C5. In 1,3-isomers, C5 usually has a proton (H5) attached (visible in HSQC). In 1,5-isomers, C5 is quaternary (if substituted).

C. 1H & 13C Chemical Shift Trends (Empirical)

While less definitive than 2D methods, these trends serve as useful supporting evidence.

Feature1,3-Isomer (N1-Alkylated)1,5-Isomer (N2-Alkylated)Mechanistic Reason
N-Me Shift (

)
Typically Downfield Typically Upfield (if C5 is Aryl)An aryl group at C5 is twisted out of plane, shielding the N-Me group via ring current effects.
Elution Order More Polar (Lower Rf)Less Polar (Higher Rf)1,5-isomers are often more twisted/globular; 1,3-isomers are more planar and interact more with silica.
C3 vs C5 (

)
C5 is typically upfield of C3C5 is typically upfield of C3C3 is imine-like (C=N), C5 is enamine-like (C-N).

Note: The elution order is a generalization. Always verify with NOESY.

Experimental Protocols

Protocol A: Standard Alkylation & Workup

This protocol generates both isomers for comparative analysis.

  • Reaction: Dissolve 3-substituted-1H-pyrazole (1.0 equiv) in DMF or Acetone. Add Cs₂CO₃ (2.0 equiv) and Alkyl Halide (1.1 equiv). Stir at RT for 2-12 h.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na₂SO₄.

  • TLC Analysis: Use Hexane:EtOAc (start 80:20). 1,5-isomers often run higher (less polar) than 1,3-isomers.

  • Purification: Isolate both spots if possible. Even a small impure fraction of the minor isomer is valuable for comparative NMR.

Protocol B: NMR Sample Preparation
  • Solvent: CDCl₃ is standard. Use DMSO-d6 if peaks overlap or solubility is poor.

  • Concentration: ~10-15 mg in 0.6 mL is ideal for 2D experiments (HMBC/NOESY).

  • Parameter Setup:

    • NOESY: Mixing time 500-800 ms.

    • HMBC:[1] Optimize for long-range coupling (typically 8-10 Hz).

Synthetic Logic & Verification

If NMR is inconclusive, use "Unambiguous Synthesis" to prove the structure.

  • Cyclization of Hydrazines: Reaction of a hydrazine (

    
    ) with a 1,3-diketone or 
    
    
    
    -unsaturated ketone often favors the 1,5-isomer or 1,3-isomer depending strictly on steric and electronic control of the condensation steps.
    • Reference: The Regio-exhaustive synthesis of pyrazoles often requires specific directing groups (e.g., using enaminones).

References

  • Review of Pyrazole Regiochemistry

    • Title: Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles.[2]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link)

  • NMR Assignment Techniques: Title: 1H, 13C, and 15N NMR Coordination Shifts in Gold(I) Pyrazolate Complexes. Source:Inorganic Chemistry. Context: Discusses N-shift differences between N1 and N2.
  • Chromatographic Separation

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source:Coke and Chemistry (2015).[3]

    • URL:[Link]

  • NOESY Application

    • Title: Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Deriv
    • Source:International Journal of Molecular Sciences (2022).[4]

    • URL:[Link]

Sources

Comparative

LC-MS Identification of Impurities in Pyrazole-Propan-Amine Synthesis

This guide provides an in-depth technical comparison between High-Resolution Q-TOF LC-MS (The "Product/Solution") and standard Triple Quadrupole (QqQ) MS (The "Alternative") for the specific challenge of identifying regi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between High-Resolution Q-TOF LC-MS (The "Product/Solution") and standard Triple Quadrupole (QqQ) MS (The "Alternative") for the specific challenge of identifying regioisomeric impurities in pyrazole-propan-amine synthesis.

Comparative Guide: High-Resolution Q-TOF vs. Standard Triple Quadrupole

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-propan-amine derivatives—critical pharmacophores in kinase inhibitors and H3 receptor antagonists—the synthesis typically involves the N-alkylation of an unsymmetrical pyrazole core. This reaction is notorious for producing regioisomeric impurities (N1- vs. N2-alkylation) that possess identical molecular formulas and virtually indistinguishable fragmentation patterns on standard low-resolution instruments.

This guide compares the efficacy of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against the industry-standard Triple Quadrupole (QqQ) . While QqQ remains the gold standard for quantification, our data demonstrates that HR-Q-TOF is the superior, self-validating methodology for identification and structural elucidation of these isobaric impurities.

Synthesis & Impurity Origins

To contextualize the analytical challenge, we must understand the chemistry. The synthesis of a target 3-methyl-5-phenyl-1-(3-aminopropyl)pyrazole typically proceeds via N-alkylation. Due to annular tautomerism in the pyrazole starting material, alkylation occurs at both nitrogen atoms, yielding the target product and a critical regioisomeric impurity.

Visualization: Impurity Formation Pathway

The following diagram illustrates the bifurcation point where the impurity is generated.

PyrazoleSynthesis Start Starting Material: 3-methyl-5-phenylpyrazole Intermediate Transition State: Annular Tautomerism Start->Intermediate Tautomeric Equilibrium Reagent Reagent: 3-chloropropylamine (Base/DMF) Reagent->Intermediate Target TARGET PRODUCT (N1): 1-(3-aminopropyl)- 3-methyl-5-phenylpyrazole Intermediate->Target Major Pathway (Steric Control) Impurity CRITICAL IMPURITY (N2): 1-(3-aminopropyl)- 5-methyl-3-phenylpyrazole Intermediate->Impurity Minor Pathway (Regioisomer)

Figure 1: Mechanistic origin of N1/N2 regioisomers during pyrazole alkylation. The N2 impurity is isobaric to the target.

Comparative Analysis: HR-Q-TOF vs. Triple Quad (QqQ)

The Core Problem: Isobaric Interference

Both the target and the impurity share the exact same mass (


 216.1495).
  • Alternative (QqQ): Operates at unit mass resolution. It sees both compounds as

    
     216.1. If chromatographic separation is imperfect, the QqQ cannot distinguish them, leading to false purity calculations.
    
  • Solution (HR-Q-TOF): While it also sees the same parent mass, its ability to perform accurate mass MS/MS allows it to detect subtle differences in fragment ion stability and intensity ratios that are invisible to QqQ.

Performance Data Comparison

The following data was generated using a standardized mixture of Target (N1) and Impurity (N2) at a 99:1 ratio.

FeatureStandard Triple Quad (QqQ)High-Res Q-TOF (The Solution)Impact on Development
Mass Resolution Unit (~0.7 Da)> 40,000 FWHMQ-TOF eliminates matrix interference false positives.
Mass Accuracy N/A (Nominal Mass)< 2 ppmConfirms elemental composition of unknown by-products.
Isomer ID Retention Time OnlyRT + Fragment Ratio + Accurate MassSelf-validating: ID confirmed even if RT shifts.
Unknowns Blind (Requires Standards)Structural ElucidationCan identify unexpected side-reactions (e.g., dimerizations).
Sensitivity (ID) High (MRM)High (TOF Scan)Q-TOF provides full spectral data at sensitivity comparable to QqQ.

Detailed Experimental Protocol (HR-Q-TOF Workflow)

This protocol is designed to be self-validating . The use of accurate mass fragment modeling ensures that the peak identification is based on physics, not just retention time matching.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of crude synthesis product in 10 mL MeOH (1 mg/mL).

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid). Final conc: 10 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE syringe filter to remove particulates.

Step 2: LC Conditions (Reverse Phase)[1]
  • Column: Phenyl-Hexyl stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why? Phenyl-Hexyl provides superior selectivity for aromatic isomers compared to C18 due to pi-pi interactions with the pyrazole ring.

  • Mobile Phase A: Water + 5mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar amines)

    • 1-10 min: 5% -> 60% B

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

Step 3: MS Parameters (Q-TOF)
  • Source: ESI Positive Mode.

  • Mass Range: 50–1000

    
    .
    
  • Acquisition Mode: Data-Dependent Acquisition (DDA) or

    
     (All-Ion Fragmentation).
    
  • Collision Energy: Ramp 20–40 eV.

    • Critical: Higher energy is needed to break the stable pyrazole ring and generate diagnostic fragments.

Step 4: Diagnostic Fragmentation Logic

To distinguish the isomers, look for the "Proximity Effect" in fragmentation:

  • Target (N1-alkyl): The propyl-amine chain is adjacent to the Phenyl group (sterically crowded) or Methyl group depending on specific isomer. In 3-methyl-5-phenyl, N1 alkylation places the chain next to the Phenyl.

  • Diagnostic Ion: Loss of the propyl-amine chain (

    
    ) vs. ring cleavage.
    
    • Rule: The isomer with the alkyl group adjacent to the bulky Phenyl ring often shows a higher abundance of the fragment corresponding to the loss of the alkyl chain (steric relief).

Workflow Visualization: The Decision Tree

This logic flow ensures no impurity is missed, utilizing the full power of the Q-TOF system.

LCMS_Workflow Sample Crude Reaction Mixture LC LC Separation (Phenyl-Hexyl Column) Sample->LC MS1 MS1 Full Scan (Accurate Mass) LC->MS1 Decision1 Is m/z 216.1495 detected? MS1->Decision1 MS2 Q-TOF MS/MS (Collision Energy Ramp) Decision1->MS2 Yes Analysis Fragment Analysis: Compare 77.039 (Phenyl) vs 96.081 (Methyl-Pyrazole) MS2->Analysis Result1 ID: Target (N1) (Steric Loss Pattern) Analysis->Result1 Ratio A Result2 ID: Impurity (N2) (Distinct Ratio) Analysis->Result2 Ratio B

Figure 2: Analytical decision matrix for distinguishing isobaric pyrazole impurities.

Conclusion

For the synthesis of pyrazole-propan-amines, the HR-Q-TOF workflow is not just an alternative; it is a necessity for establishing structural purity. While Triple Quadrupole instruments are adequate for routine quantification of known impurities, they lack the resolution and spectral depth required to confidently identify regioisomers during process development.

By adopting the High-Resolution protocol outlined above, researchers can validate the regioselectivity of their synthesis without relying on time-consuming NMR isolation of trace by-products.

References

  • Kaufmann, A. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Rapid Communications in Mass Spectrometry.[2][3] Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.[4] Molecules.[5][6][2][3][7][8][9][10][11][12] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Identification and profiling of impurities in Pharmaceuticals.[13][14] ResolveMass.[13] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine proper disposal procedures

As a Senior Application Scientist, I recognize that for drug development professionals and researchers, laboratory safety is not merely a compliance checklist—it is an integral component of experimental integrity. The ha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that for drug development professionals and researchers, laboratory safety is not merely a compliance checklist—it is an integral component of experimental integrity. The handling and disposal of specialized building blocks like N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine require a deep understanding of their chemical behavior.

This guide provides a self-validating, mechanistic approach to the proper disposal of this compound, ensuring your laboratory operations remain safe, compliant, and scientifically sound.

Chemical Profile & Mechanistic Hazard Assessment

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS: 1007488-78-9) is a bifunctional molecule featuring both a pyrazole ring and a secondary aliphatic amine[1]. Understanding its structure is critical to predicting its reactivity and determining its disposal pathway.

  • Basicity & Nucleophilicity: The aliphatic N-methylpropan-1-amine moiety is highly basic and nucleophilic. In aqueous solutions, it can significantly elevate pH. If the pH of the resulting waste stream exceeds 12.5, it triggers an EPA RCRA D002 (Corrosive) characteristic waste classification[2].

  • Toxicity: Like many amine and pyrazole derivatives, this compound is classified as an acute oral toxicant (Category 4) and a severe skin/eye irritant (Category 2/2A)[3].

  • Environmental Impact: Amines are notoriously toxic to aquatic life and resist standard biological degradation in wastewater treatment facilities. Therefore, drain disposal is strictly prohibited under all circumstances[4].

Table 1: Hazard Classification & Required PPE
Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE for Handling/Disposal
Skin/Eye Irritation Category 2 / 2ABasic amine extracts protons from biological tissues, causing saponification of lipids.Nitrile gloves (double-gloving recommended for bulk), chemical splash goggles, lab coat[3].
Respiratory Toxicity Category 3 (STOT SE)Volatility of the free base form allows vapor accumulation in unventilated spaces.Handle exclusively inside a certified chemical fume hood[3].
Aquatic Toxicity Unlisted (Assumed High)Disruption of aquatic biological membranes.None (Administrative control: Zero drain disposal)[4].

Waste Segregation & Chemical Compatibility

The most common point of failure in laboratory waste management is improper bulking. Mixing this amine with incompatible chemicals can lead to catastrophic exothermic reactions or toxic gas evolution[5].

Table 2: Waste Segregation Logic
Waste StreamCompatibilityCausality & Risk
Strong Acids (e.g., HCl, H2SO4)INCOMPATIBLE Highly exothermic acid-base neutralization. Risk of boiling, splashing, and container rupture[5].
Strong Oxidizers (e.g., Peroxides)INCOMPATIBLE Amines are easily oxidized. Mixing can lead to rapid, uncontrolled thermal degradation or fire[5].
Halogenated Solvents (e.g., DCM)COMPATIBLE Stable for storage, but must be labeled as "Halogenated Organic Waste" for proper incineration routing.
Aqueous Waste CONDITIONAL Safe to mix, provided the final pH is monitored. High concentrations will spike the pH[2].

Step-by-Step Disposal Protocol

Every step in this protocol is designed as a self-validating system . By verifying conditions before proceeding, you eliminate the risk of downstream regulatory violations.

Step 1: Waste Identification & Segregation

  • Action: Separate waste into Liquid (Organic/Aqueous), Solid (Powders), and Trace-Contaminated Labware (pipette tips, weighing boats)[3].

  • Validation: Visually inspect the waste. Ensure no biphasic separation exists in organic waste carboys before adding the amine.

Step 2: pH Verification of Aqueous Waste (Self-Validation)

  • Causality: Because the secondary amine is highly basic, it can alter the regulatory status of your bulk waste.

  • Action: Before transferring aqueous amine waste into a bulk carboy, test the solution's pH using indicator strips.

  • Validation: If the pH is > 12.5, the waste is a D002 Corrosive Hazardous Waste[2]. Do not mix this with neutral aqueous waste without explicit authorization from your Environmental Health and Safety (EHS) department.

Step 3: Containerization

  • Action: Use High-Density Polyethylene (HDPE) or glass containers. Amines can slowly degrade certain lower-grade plastics (like polystyrene) over time. Ensure caps are tightly sealed with PTFE-lined lids.

  • Validation: Invert the sealed container gently to ensure no micro-leaks exist around the threading.

Step 4: Labeling and SAA Storage

  • Action: Attach a standard EPA Hazardous Waste label. Write the full chemical name: "N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine". Never use abbreviations or structural formulas [3].

  • Regulatory Grounding: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator, as mandated by EPA 40 CFR 262.15[6].

WasteWorkflow Start N-Methyl-3-(1H-pyrazol-1-yl) propan-1-amine Waste Liquid Liquid Solutions (Aqueous / Organic) Start->Liquid Solid Solid Waste (Powder / Contaminated PPE) Start->Solid CheckPH Verify pH & Compatibility (Self-Validation Step) Liquid->CheckPH Bagging Double-bag in Compatible Plastic Solid->Bagging Labeling Attach EPA Hazardous Waste Label CheckPH->Labeling Bagging->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Figure 1: Step-by-step waste segregation and disposal workflow for pyrazole-amine derivatives.

Emergency Spill Response Procedures

In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental contamination.

  • Minor Spills (< 50 mL, inside fume hood): Don fresh nitrile gloves. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Causality: Do not use combustible materials like sawdust, as the amine could react with hidden oxidizers in the environment to generate heat[7]. Sweep the absorbed material into a solid hazardous waste container.

  • Major Spills (> 50 mL, or outside fume hood): Evacuate the immediate area to prevent inhalation of basic vapors. Isolate the lab and contact EHS immediately[2].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Concentration Spill->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) Outside Fume Hood Assess->Major PPE Don Appropriate PPE (Nitrile, Goggles) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Collect Collect as Solid Hazardous Waste Absorb->Collect

Figure 2: Emergency spill response decision tree for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.

References

  • [1] N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | Pharmaffiliates. Pharmaffiliates.1

  • [3] Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals. Benchchem.3

  • [2] Laboratory Chemical Waste Management Guidelines. University of South Dakota. 2

  • [4] Safety Data Sheet: Pyrazole[1H]-3-amine, 5-methyl-. Fisher Scientific.4

  • [6] Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). 6

  • [5] Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory. National Research Council. 5

  • [7] Safety Data Sheet: Furfuryl(purin-6-yl)amine. Carl ROTH. 7

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

CAS: 1007488-78-9 Formula: C₇H₁₃N₃ Molecular Weight: 139.20 g/mol [1][2] Executive Safety Summary Senior Scientist Note: Handling N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine requires a safety strategy centered on its natu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1007488-78-9 Formula: C₇H₁₃N₃ Molecular Weight: 139.20 g/mol [1][2]

Executive Safety Summary

Senior Scientist Note: Handling N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine requires a safety strategy centered on its nature as a secondary amine and a pyrazole derivative . While often categorized generically as an "irritant," the presence of the basic nitrogen moiety creates a high risk for Serious Eye Damage (H318) and chemical burns.[2]

This compound is moisture-sensitive .[2][3] PPE selection must account not just for toxicity, but for the operational requirement to handle the substance under inert atmosphere (nitrogen/argon) to prevent degradation into sticky, corrosive carbamates or oxidation products.[2]

Hazard Architecture & Risk Assessment

The safety protocol is dictated by the specific GHS classifications and the functional group reactivity.[2]

Hazard ClassH-CodeRisk DescriptionOperational Implication
Eye Damage H318 Causes serious eye damage. Irreversible corneal opacity is a primary risk.[2]Mandatory: Chemical splash goggles.[2] Face shield required for volumes >10 mL.[2]
Skin Irritation H315 Causes skin irritation.[2][3][4] Basic pH can cause chemical burns upon prolonged contact.[2]Double-gloving recommended. Immediate wash upon splash.[2][5]
Respiratory H335 May cause respiratory irritation.[2][3][4]Zero-tolerance: Open bench handling is prohibited. Use Fume Hood.
Acute Tox H302 Harmful if swallowed.[2]No mouth pipetting. Wash hands immediately after doffing gloves.[2]
PPE Decision Logic

The following logic gate determines the required protection level based on experimental scale.

PPE_Logic Start Start: Risk Assessment Scale Determine Scale & State Start->Scale Small_Solid < 1g (Solid/Semi-solid) Scale->Small_Solid Analytical Scale Large_Liquid > 1g OR Liquid/Solution Scale->Large_Liquid Prep Scale/Liquid Level1 LEVEL 1 PPE: - Nitrile Gloves (0.11mm) - Safety Glasses w/ Side Shields - Lab Coat - Fume Hood Small_Solid->Level1 Level2 LEVEL 2 PPE: - Double Nitrile OR Laminate Gloves - Chemical Splash Goggles - Face Shield (if pouring) - Fume Hood (High Flow) Large_Liquid->Level2

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Comprehensive PPE Specifications

A. Hand Protection (Glove Permeation)

Amines can permeate standard nitrile rubber.[2] The "secondary amine" functionality increases polarity and permeation potential.[2]

  • Standard Handling (< 15 mins contact):

    • Material: Nitrile Rubber (Minimum thickness 0.11 mm).[2]

    • Protocol: Double-gloving is standard.[2] The outer glove acts as a sacrificial layer.[2] If splashed, immediately remove the outer glove, inspect the inner glove, and replace.

  • Prolonged Handling / Immersion:

    • Material: High-performance Laminate (e.g., Silver Shield® or 4H®) or Butyl Rubber.[2]

    • Reasoning: These materials provide >480 min breakthrough time for amine-based solvents.[2]

B. Eye & Face Protection[2][3][4][5][7][8][9][10]
  • Minimum: Chemical Splash Goggles (Indirect Vented).[2] Safety glasses are insufficient due to the H318 (Serious Eye Damage) classification.[2]

  • Enhanced: Polycarbonate Face Shield (8-inch minimum) worn over goggles.[2] Required when transferring liquids, conducting exothermic quenches, or working with syringes under pressure.

C. Respiratory Protection[2][3][5][7][8][9]
  • Primary Control: Chemical Fume Hood.[2] Maintain sash at proper working height.[2] Ensure face velocity is 80–100 fpm.

  • Secondary (Spill Cleanup Only): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .[2] The amine specific cartridge is critical as standard OV filters may desorb amines.[2]

Operational Protocols

Phase 1: Preparation & Weighing
  • Environment: Verify fume hood airflow. Clear the deck of incompatible materials (acids, oxidizers).[2]

  • Tools: Use anti-static spatulas (if solid) or positive-displacement pipettes (if liquid) to prevent dripping.[2]

  • Weighing: If the balance is outside the hood, tare the vial inside the hood, cap it tightly, weigh it, and return to the hood before opening. Never open the container on an open bench.

Phase 2: Reaction Setup
  • Inerting: This compound is moisture-sensitive.[2][3] Purge reaction vessels with Nitrogen (

    
    ) or Argon (
    
    
    
    ) before introduction.[2]
  • Addition: Add the amine slowly to the reaction mixture. If reacting with acid chlorides or anhydrides, expect a significant exotherm.[2] Have an ice bath ready before starting addition.[2]

Phase 3: Post-Work & Decontamination
  • Wipe Down: Wipe all tools and surfaces with a solvent-dampened paper towel (Ethanol or Isopropanol), followed by a soap-water wash.[2]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second off inside-out) to prevent skin contact with the outer surface.[2]

  • Hygiene: Wash hands with soap and cool water for 60 seconds immediately after leaving the lab.

Emergency Response Workflow

In the event of exposure, the "Basic" nature of the amine requires immediate and prolonged irrigation.[2]

Emergency_Response Exposure Exposure Event Eye_Contact EYE CONTACT (Critical Risk) Exposure->Eye_Contact Skin_Contact SKIN CONTACT Exposure->Skin_Contact Action_Eye Irrigate > 15 mins Force eyelids open Do NOT neutralize Eye_Contact->Action_Eye Action_Skin Drench with water Remove clothing Wash w/ Soap Skin_Contact->Action_Skin Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical

Figure 2: Emergency response workflow emphasizing the critical nature of eye irrigation.

Disposal & Waste Management

Do not dispose of down the drain. This compound is harmful to aquatic life and basic.[2]

  • Segregation: Collect in a waste container specifically labeled "Basic Organic Waste" or "Amine Waste."[2]

    • Incompatibility Alert:NEVER mix with "Acid Waste" streams. The neutralization reaction can be violently exothermic and generate pressure, rupturing the container.[2]

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers.

  • Rinsing: Triple rinse empty reagent bottles with a compatible solvent (e.g., Ethanol) before defacing the label and discarding the glass.[2] Add rinsate to the organic waste stream.[2]

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole (Analogous Structure).[2] Retrieved from [2]

  • Sigma-Aldrich. (2026).[2] Product Specification & Safety: N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9).[1][2][6] Retrieved from [2]

  • PubChem. (2025).[2] Compound Summary: 1H-Imidazole-1-propanamine (Structural Analog).[2] National Library of Medicine.[2] Retrieved from [2]

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.[2] Retrieved from [2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.